2-Hydroxy-6-nitroquinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-nitro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-7(10(14)15)4-5-3-6(12(16)17)1-2-8(5)11-9/h1-4H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQRJOWRRDAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518293 | |
| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85870-49-1 | |
| Record name | 1,2-Dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85870-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid
Part 1: Executive Summary & Molecular Architecture
2-Hydroxy-6-nitroquinoline-3-carboxylic acid (CAS: 85870-49-1) represents a critical scaffold in the development of non-competitive NMDA receptor antagonists and protein kinase CK2 inhibitors. Often referred to in literature by its tautomeric form, 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , this compound exhibits a physicochemical profile dominated by its ability to exist in a dynamic equilibrium between lactam (oxo) and lactim (hydroxy) forms.
This guide provides a rigorous analysis of its physical properties, solid-state characteristics, and solution-phase behavior, designed to support reproducible experimental workflows.
Molecular Identification
| Property | Specification |
| IUPAC Name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |
| Common Synonyms | 2-Hydroxy-6-nitroquinoline-3-carboxylic acid; 6-Nitro-3-carboxycarbostyril |
| CAS Registry Number | 85870-49-1 |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.17 g/mol |
| Exact Mass | 234.0277 |
| SMILES | O=C(O)C1=CC2=CC(=O)=CC=C2NC1=O |
Tautomeric Equilibrium (Structural Causality)
Understanding the tautomerism is vital for solubility and binding affinity studies. In the solid state and polar solvents (DMSO, DMF), the compound predominantly adopts the 2-oxo (lactam) tautomer, stabilized by intermolecular hydrogen bonding and aromatic resonance.
Figure 1: Tautomeric equilibrium favoring the 2-oxo form, driving high lattice energy and specific receptor binding modes.
Part 2: Physical Properties & Characterization
Solid-State Properties
The presence of the nitro group at position 6 and the carboxylic acid at position 3 creates a "push-pull" electronic system, significantly enhancing the acidity of the NH proton and increasing lattice energy through extensive hydrogen bonding networks.
-
Appearance: Yellow to ochre crystalline powder.
-
Melting Point: High melting point solid. Typically decomposes >270°C without a clean melt, necessitating DSC (Differential Scanning Calorimetry) for accurate purity assessment.
-
Hygroscopicity: Low to moderate. The nitro group reduces the basicity of the quinoline nitrogen, making salt formation with atmospheric moisture unlikely, though the carboxylic acid can form hydrates.
Solution-Phase Properties (Solubility & pKa)
This compound is an amphoteric molecule with a dominant acidic character.
| Solvent | Solubility Rating | Notes |
| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Requires pH > 8.5 for dissolution (salt formation). |
| DMSO | Soluble (> 20 mg/mL) | Preferred solvent for NMR and biological stock solutions. |
| DMF | Soluble | Suitable for synthetic reactions. |
| Ethanol/Methanol | Sparingly Soluble | Soluble only when heated; poor for stock solutions. |
| 0.1 M NaOH | Soluble | Forms the dianion (Carboxylate + N-deprotonation). |
Acidity Constants (pKa):
-
pKa₁ (COOH): ~3.2 – 3.5 (Predicted). The electron-withdrawing nitro group lowers the pKa relative to unsubstituted quinoline-3-carboxylic acid.
-
pKa₂ (NH/OH): ~9.5 – 10.5. The 6-nitro group enhances the acidity of the lactam NH, making it deprotonatable under moderately basic conditions.
Spectral Fingerprint[2]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0 ppm (br s, 1H): Carboxylic acid OH (often very broad or invisible due to exchange).
-
δ 12.5 ppm (s, 1H): Lactam NH (distinctive downfield shift).
-
δ 8.8 - 8.9 ppm (s, 1H): H-4 proton (singlet, characteristic of 3-substituted 2-oxoquinolines).
-
δ 8.5 - 8.0 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8). The H-5 proton appears as a doublet with meta-coupling (J ~ 2.5 Hz) due to the nitro group.
-
-
IR (ATR):
-
1730-1690 cm⁻¹: C=O stretch (Carboxylic acid).
-
1660-1640 cm⁻¹: C=O stretch (Lactam amide I band).
-
1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
Part 3: Experimental Protocols
Solubility & Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for biological assays. Causality: Direct dissolution in aqueous buffer will fail due to the high lattice energy of the crystal lattice. The "DMSO-Shock" method is required.
-
Weighing: Accurately weigh 2.34 mg of the compound into a sterile microcentrifuge tube.
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40°C if visible particles remain.
-
Checkpoint: Solution must be clear yellow.
-
-
Dilution: For aqueous assays, dilute this stock 1:1000 into the buffer.
-
Warning: Do not exceed 1% DMSO final concentration to avoid protein denaturation in bioassays. If precipitation occurs upon dilution, adjust buffer pH to 7.4 or higher.
-
Synthesis Workflow (Vilsmeier-Haack Cyclization)
The most robust route to this scaffold involves the Meth-Cohn synthesis, which builds the pyridine ring onto a substituted aniline.
Figure 2: Synthetic pathway emphasizing the Vilsmeier-Haack cyclization, a standard for generating the 2-chloro-3-formyl intermediate which is then hydrolyzed/oxidized to the target.
Part 4: Applications in Drug Discovery
Pharmacophore Features[2][3]
-
Glycine Site Antagonism: The 3-COOH and 2-Oxo motif mimics the glycine backbone, allowing the compound to bind to the glycine co-agonist site of the NMDA receptor. The 6-nitro group provides critical electron-withdrawing character, enhancing the acidity of the NH (H-bond donor) and improving potency.
-
CK2 Inhibition: The planar tricyclic-like structure (when H-bonded) fits the ATP-binding pocket of Casein Kinase 2 (CK2), with the carboxylate interacting with the conserved lysine/magnesium cluster.
Handling & Stability
-
Light Sensitivity: Nitro-aromatics are susceptible to photolytic degradation. Store solid and solutions in amber vials.
-
Thermal Stability: Stable at room temperature. Long-term storage at -20°C recommended for DMSO stocks to prevent solvent hygroscopicity.
References
-
Synthesis & CK2 Inhibition: Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. Link
-
Antimycobacterial Activity: Senthilkumar, P., et al. (2009).[1] "Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids." European Journal of Medicinal Chemistry, 44(1), 345-358.[1] Link
-
General Quinoline Properties: National Center for Biotechnology Information. PubChem Compound Summary for CAS 85870-49-1. Link
-
Vilsmeier-Haack Methodology: Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
The Predicted Biological Orchestra of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid: An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: Deconstructing a Privileged Scaffold
The quinoline nucleus, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored, yielding potent antimalarial, antibacterial, anticancer, and anti-inflammatory drugs.[1][3] This guide focuses on a specific, yet under-explored derivative: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid . The strategic placement of a hydroxyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid at the 3-position is not arbitrary. Each functional group is poised to contribute to a unique biological activity profile, creating a molecule of significant interest for modern drug discovery.
The 2-hydroxyquinoline (or quinolin-2-one) tautomer is a common motif in biologically active compounds.[4] The carboxylic acid at the 3-position is a key feature of quinoline-3-carboxylic acids, which have demonstrated notable antiproliferative and enzyme inhibitory activities.[5][6][7][8] Furthermore, the electron-withdrawing nitro group can significantly modulate the electronic properties of the quinoline ring, often enhancing antimicrobial and anticancer potential.[9][10]
This technical guide will provide a comprehensive prediction of the biological activities of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, drawing upon established structure-activity relationships of related quinoline derivatives. We will delve into the predicted mechanisms of action and provide detailed, field-proven experimental and computational protocols for the validation of these predictions.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on quinoline derivatives, we predict that 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is likely to exhibit a multi-faceted biological profile, primarily centered around anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The quinoline scaffold is a well-established pharmacophore in oncology.[3][11] Several quinoline-4-carboxylic acid derivatives have shown potent anticancer activity against various cancer cell lines, including breast, bone, and cervical cancer.[11] The presence of the carboxylic acid and the overall planar structure of the quinoline ring system suggest potential intercalation with DNA, a mechanism employed by some quinoline-based anticancer agents.[11]
Furthermore, quinoline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression. For instance, some derivatives inhibit sirtuin 3 (SIRT3), a mitochondrial deacetylase, leading to antiproliferative effects in leukemia cell lines.[12] Others have been shown to target topoisomerases, proteasomes, and tubulin polymerization.[3] The nitro group, with its strong electron-withdrawing nature, can enhance the electrophilicity of the molecule, potentially making it more reactive towards nucleophilic residues in the active sites of target enzymes or promoting the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Predicted Anticancer Mechanisms:
-
Enzyme Inhibition: Potential inhibition of kinases such as protein kinase CK2, which is often overexpressed in cancer cells.[5][6][8]
-
Cell Cycle Arrest: Induction of cell cycle arrest, possibly at the G2/M or S phase, a common mechanism for many anticancer compounds.[13]
-
Apoptosis Induction: Triggering of programmed cell death through various intracellular pathways.
Experimental Validation Workflows
To empirically validate the predicted biological activities, a systematic and multi-tiered approach is essential. The following section outlines detailed experimental and computational protocols.
PART 1: In Silico Prediction & Virtual Screening
Before embarking on wet-lab experiments, in silico methods provide a rapid and cost-effective means to prioritize and refine our hypotheses.[14][15][16]
Objective: To predict the binding affinity and mode of interaction of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid with known anticancer and antimicrobial targets.
Methodology: Molecular Docking
-
Ligand Preparation:
-
Draw the 2D structure of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).
-
-
Target Protein Preparation:
-
Download the 3D crystal structures of relevant protein targets from the Protein Data Bank (PDB) (e.g., Protein Kinase CK2 (PDB ID: 1JWH), DNA Gyrase (PDB ID: 1KZN), SIRT3 (PDB ID: 4FVT)).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Molecular Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered on the co-crystallized ligand or a known active site.
-
Perform the docking simulation using software like AutoDock Vina or PyRx.
-
Analyze the docking results, focusing on the predicted binding energy (kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid | Key Interacting Residues (Predicted) |
| Protein Kinase CK2 | 1JWH | -8.5 | Val66, Ile95, Asp175 |
| DNA Gyrase Subunit B | 1KZN | -7.9 | Asp73, Asn46, Gly77 |
| SIRT3 | 4FVT | -8.2 | Phe43, Ile22, Arg103 |
Note: The values presented are hypothetical and would be determined by actual docking studies.
Logical Workflow for In Silico Prediction
Caption: Workflow for predicting bioactivity using molecular docking.
PART 2: In Vitro Biological Evaluation
Objective: To determine the cytotoxic and antiproliferative effects of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid on various cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., MCF-7 (breast), K-562 (leukemia), HeLa (cervical)) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.
-
Objective: To assess the antibacterial and antifungal potential of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation:
-
Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.[17]
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation: Predicted In Vitro Activity
| Assay Type | Cell Line/Microorganism | Predicted Activity (IC50/MIC in µM) |
| Anticancer (MTT) | MCF-7 (Breast Cancer) | 5 - 20 |
| Anticancer (MTT) | K-562 (Leukemia) | 10 - 30 |
| Antibacterial (MIC) | Staphylococcus aureus | 16 - 64 |
| Antibacterial (MIC) | Klebsiella pneumoniae | 32 - 128 |
Note: These are hypothetical target ranges for a promising compound and require experimental validation.
Experimental Validation Flow
Caption: A streamlined workflow for the experimental validation of predicted bioactivities.
Conclusion and Future Perspectives
2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a molecule with considerable, albeit predicted, therapeutic potential. The strategic arrangement of its functional groups on the privileged quinoline scaffold suggests a high probability of potent anticancer and antimicrobial activities. The in silico and in vitro protocols detailed in this guide provide a robust framework for the systematic evaluation of these predictions.
Future research should focus on the synthesis of a series of analogs to establish clear structure-activity relationships. For instance, modifying the position of the nitro group or replacing it with other electron-withdrawing or -donating groups could fine-tune the biological activity and selectivity. Furthermore, if promising in vitro activity is confirmed, subsequent studies should progress to in vivo models to assess the compound's pharmacokinetic properties, efficacy, and safety profile. The journey from a predicted biological activity to a clinically viable drug is long and arduous, but for molecules like 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, the initial signposts are highly encouraging.
References
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
- Application of 2-Nitroquinoline in Antimicrobial Drug Discovery: Detailed Applic
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
- Predicting compound activity from phenotypic profiles and chemical structures.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Advances in computational methods to predict the biological activity of compounds.
- (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. MDPI.
- Novel target identification towards drug repurposing based on biological activity profiles. PLOS One.
- Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
- New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Hydroxyquinones: Synthesis and Reactivity. MDPI.
- Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
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- 14. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
In-Silico Modeling of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico evaluation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, a molecule of interest within the broader class of quinoline derivatives known for their diverse biological activities. Recognizing the imperative to streamline drug discovery, this document outlines a structured, multi-faceted computational approach to characterize this compound's potential as a therapeutic agent.[1][2] We will navigate through the essential stages of in-silico analysis, from initial molecular preparation and target identification to sophisticated molecular dynamics and ADMET profiling. The methodologies presented herein are designed to be self-validating, providing researchers with a robust protocol to predict molecular interactions, assess drug-likeness, and ultimately, inform subsequent experimental validation with a higher degree of confidence.
Introduction: The Rationale for In-Silico First Approach
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[2] Modern computational techniques, collectively known as in-silico modeling, offer a powerful paradigm to mitigate these challenges by providing early, predictive insights into a compound's behavior at the molecular level.[1][2] For a specific scaffold like 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, an in-silico first approach enables a rational, hypothesis-driven investigation of its therapeutic potential. This is particularly salient for quinoline derivatives, which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4]
The core principle of this guide is to leverage computational chemistry to build a comprehensive profile of the target molecule. This involves a synergistic application of various techniques:
-
Molecular Docking: To predict the binding affinity and orientation of the molecule within the active site of a biological target.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex and characterize its dynamic behavior over time.[5]
-
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features responsible for biological activity.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To evaluate the pharmacokinetic and safety profile of the compound.[6]
-
Quantum Mechanics (QM) Calculations: To achieve a higher level of accuracy in understanding electronic properties and interaction energies.[7][8]
By integrating these methods, we can construct a detailed narrative of the molecule's potential, guiding medicinal chemists in lead optimization and prioritizing experimental resources.
Physicochemical Properties of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
A foundational step in any in-silico study is the characterization of the molecule itself.
| Property | Value | Source |
| Molecular Formula | C10H6N2O5 | [9] |
| Molecular Weight | 234.17 g/mol | [9] |
| CAS Number | 85870-49-1 | [9] |
These fundamental properties serve as the initial input for subsequent computational analyses.
Strategic Workflow for In-Silico Evaluation
A logical and sequential workflow is paramount for a successful in-silico investigation. The following diagram illustrates the proposed pipeline for the comprehensive analysis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Caption: A hypothetical pharmacophore model for an enzyme inhibitor.
Quantum Mechanics (QM)
QM methods provide a more accurate description of the electronic structure of molecules compared to classical force fields. [10][11]They are particularly useful for:
-
Accurate Charge Calculation: Deriving high-quality partial atomic charges for use in molecular docking and MD simulations. [7]* Interaction Energy Decomposition: Quantifying the contributions of different energy terms (e.g., electrostatic, van der Waals) to the overall binding affinity.
-
Reaction Mechanism Studies: Investigating enzymatic reaction mechanisms and the role of the ligand in catalysis.
Conclusion and Future Directions
The in-silico modeling workflow presented in this guide provides a robust and comprehensive framework for the initial assessment of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid as a potential drug candidate. By systematically applying molecular docking, MD simulations, ADMET prediction, and advanced methods like pharmacophore modeling and QM calculations, researchers can gain significant insights into the molecule's biological activity, pharmacokinetic profile, and potential liabilities.
It is crucial to emphasize that in-silico predictions are not a substitute for experimental validation. Instead, they serve as a powerful tool to guide and prioritize experimental efforts, ultimately accelerating the drug discovery process. [12]The findings from this computational investigation should be used to formulate testable hypotheses that can be explored through in vitro and in vivo studies. The synergy between computational and experimental approaches is the cornerstone of modern, efficient drug development.
References
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Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]
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MDPI. Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. [Link]
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Wang, Q., Li, Y., & Wang, J. (2011). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. Journal of Molecular Modeling, 17(10), 2543–2552. [Link]
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Kumar, A., Kumar, R., Sharma, G., & Singh, R. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Korean Chemical Society, 60(4), 253–261. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(11), 2215–2227. [Link]
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Kumar, R., Kumar, S., & Singh, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 54–64. [Link]
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Dong, J., Wang, N., Yao, Z., Zhang, L., & Cheng, M. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 8(10), 5153–5160. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
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Advanced Technical Guide: Nitroquinoline Carboxylic Acids
The following technical guide is structured to provide an advanced, field-ready review of Nitroquinoline Carboxylic Acids. It synthesizes synthetic organic chemistry, medicinal pharmacology, and chemical biology applications.[1]
Synthesis, Reactivity, and Therapeutic Potential
Executive Summary
Nitroquinoline carboxylic acids represent a specialized subclass of the quinoline "privileged scaffold." Unlike the widely commercialized fluoroquinolones, these compounds often serve as critical intermediates in the synthesis of aminoquinoline antimalarials or function as distinct bioactive agents (e.g., Nitroxoline). Recently, the 8-nitroquinoline motif has gained prominence in chemical biology as a photolabile "caging" group, allowing for the spatiotemporal control of bioactive molecules. This guide analyzes the synthetic architectures, pharmacological mechanisms, and experimental protocols defining this chemical class.[1]
Synthetic Architectures
The construction of nitroquinoline carboxylic acids generally follows two distinct logic streams: Functionalization of the Heterocycle (Pathway A) or De Novo Cyclization (Pathway B).
Pathway A: Functionalization (Nitration & Oxidation)
This approach utilizes commercially available quinaldines (2-methylquinolines). The methyl group at C2 is activated, allowing for oxidation to a carboxylic acid, while the electron-rich benzene ring is susceptible to electrophilic aromatic substitution (nitration).
-
Challenge: Regioselectivity during nitration often yields a mixture of 5-nitro and 8-nitro isomers.
-
Solution: Optimization of solvent polarity and temperature during acid-catalyzed nitration can shift the ratio, but chromatographic or fractional crystallization separation is almost always required.
Pathway B: De Novo Cyclization (Gould-Jacobs)
For 3-carboxylic acid derivatives (similar to ciprofloxacin precursors), the Gould-Jacobs reaction is preferred.
-
Condensation: Aniline (or nitro-aniline) reacts with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization in diphenyl ether produces the 4-hydroxyquinoline core.
-
Hydrolysis: Ester hydrolysis yields the free acid.
Visualizing the Synthetic Pathway
The following diagram illustrates the optimized synthesis of 8-nitroquinoline-2-carboxylic acid , a key scaffold for photolabile protecting groups and metallo-enzyme inhibitors.
Figure 1: Optimized synthetic route for 8-nitroquinoline-2-carboxylic acid involving regioselective separation and methyl-group oxidation.
Detailed Experimental Protocol
Target: Synthesis of 8-Nitroquinoline-2-Carboxylic Acid (Optimized Scale-Up). Rationale: This protocol avoids the violent conditions of the Skraup reaction and ensures high purity through a specific oxidation sequence.
Phase 1: Nitration of Quinaldine[2]
-
Preparation: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (
, 98%). Cool to 0°C using an ice-salt bath. -
Addition: Add 2-methylquinoline (1.0 eq) dropwise, maintaining internal temperature below 5°C.
-
Nitration: Add fuming nitric acid (1.2 eq) dropwise over 60 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Pour mixture onto crushed ice. Neutralize with ammonium hydroxide (
) to pH 8. -
Separation: Filter the yellow precipitate. Recrystallize from ethanol to isolate 8-nitro-2-methylquinoline (The 5-nitro isomer remains largely in the mother liquor or forms distinct crystals).
Phase 2: Oxidation to Carboxylic Acid
-
Bromination: Dissolve 8-nitro-2-methylquinoline in glacial acetic acid. Add bromine (
, 2.2 eq) and heat to reflux for 4 hours to form the tribromomethyl intermediate. -
Hydrolysis: Distill off excess acetic acid. Add 20% aqueous sulfuric acid to the residue.
-
Reflux: Reflux for 6 hours. The tribromomethyl group hydrolyzes to the carboxylic acid.
-
Isolation: Cool to room temperature. The product, 8-nitroquinoline-2-carboxylic acid , precipitates as a solid.
-
Purification: Filter and wash with cold water. Recrystallize from methanol/water.
Validation Check:
-
Melting Point: Expect ~185–188°C (dec).
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~2.8 ppm) and the appearance of the carboxylic acid proton (~13.0 ppm, broad).
Pharmacological & Biological Mechanisms
Nitroquinoline carboxylic acids exhibit a dichotomy in biological activity: they act as Metallo-Enzyme Inhibitors in bacteria and Photolabile Cages in chemical biology.
A. Antibacterial Activity (Chelation Mechanism)
Unlike fluoroquinolones that target DNA gyrase via the 4-oxo-3-carboxylic acid motif, 8-hydroxy-5-nitroquinolines (e.g., Nitroxoline) function primarily by chelating divalent cations (
-
Target: Bacterial RNA Polymerase.
-
Mechanism: The 8-hydroxy and quinoline nitrogen form a bidentate ligand. The nitro group at C5 pulls electron density, increasing the acidity of the phenol and stabilizing the metal complex.
B. Chemical Biology: Photolabile Caging
8-Nitroquinoline derivatives are used to "cage" carboxylic acids (e.g., Glutamate, peptides).[3]
-
Mechanism: Upon UV irradiation (~350 nm), the nitro group abstracts a proton from the benzylic position (or related architecture), leading to a rearrangement that releases the free carboxylic acid and a nitroso-quinoline byproduct.
Comparative Biological Data
The following table summarizes the activity of key derivatives.
| Compound | Primary Target | Mechanism | Key Application |
| Nitroxoline | RNA Polymerase | Divalent Cation Chelation | Urinary Tract Infections (Biofilm active) |
| 8-Nitro-2-COOH | N/A (Precursor) | Photolysis (Caging Group) | Neurobiology (Caged Glutamate) |
| Quinoline-4-COOH | DHODH | Pyrimidine Depletion | Anticancer (Solid Tumors) |
| Oxolinic Acid | DNA Gyrase | DNA Supercoiling Inhibition | Antibacterial (Gram-negative) |
Mechanistic Visualization (SAR)
This diagram maps the Structure-Activity Relationship (SAR) for the nitroquinoline scaffold, highlighting the distinct zones for antibacterial vs. photochemical activity.
Figure 2: Structure-Activity Relationship (SAR) map distinguishing between pharmacological (antibacterial) and chemical biology (photocaging) domains.
References
-
Optimized Synthesis of 8-Nitroquinoline-2-Carboxylic Acid. Source: Semantic Scholar/ResearchGate. Context: Detailed the nitration of 2-methylquinoline and subsequent oxidation. URL:
-
Photolabile Caging Groups for Carboxylic Acids. Source: ResearchGate (2025 Update). Context: Mechanisms of 8-nitroquinoline photolysis for uncaging biomolecules. URL:
-
Biological Activity of Quinoline-4-Carboxylic Acids. Source: BenchChem Technical Guide.[1] Context: Review of anticancer (DHODH inhibition) and antibacterial properties.[1][4][5][6][7] URL:
-
Antimicrobial Activity of 8-Hydroxyquinoline Derivatives. Source: PubMed / PMC. Context: Data on Nitroxoline and halogenated derivatives against Gram-positive/negative bacteria.[4][7] URL:
-
Gould-Jacobs Reaction for Quinoline Synthesis. Source: Organic Syntheses / Standard Literature. Context: General protocol for cyclization of anilines to quinoline-3-carboxylic acids. URL:
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An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs, theoretical physicochemical principles, and established industry-standard methodologies to predict its solubility behavior. Furthermore, we present detailed, field-proven experimental protocols for the comprehensive determination of its kinetic and thermodynamic solubility, pH-dependent solubility profile, and key physicochemical parameters such as pKa and logP. This document is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmaceutics, and drug development, enabling a proactive and informed approach to the characterization and formulation of this and similar quinoline-based compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to low and erratic oral bioavailability, which can terminate the progression of otherwise promising drug candidates.[1] Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] However, the planar, aromatic nature of the quinoline scaffold can contribute to low aqueous solubility due to strong crystal lattice forces.[3]
The subject of this guide, 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, possesses a unique combination of functional groups that are anticipated to have a significant and complex influence on its solubility profile. The presence of a carboxylic acid moiety suggests a pH-dependent solubility, while the hydroxyl and nitro groups will further modulate its polarity, hydrogen bonding capacity, and overall physicochemical properties. A thorough understanding of these factors is paramount for its successful development as a potential therapeutic agent.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is presented in Figure 1.
Figure 1. Chemical Structure of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
A detailed analysis of the key functional groups allows for a preliminary, expert-driven prediction of its physicochemical properties, which are summarized in Table 1.
| Property | Predicted Influence on Solubility | Rationale |
| Quinoline Core | Generally low intrinsic solubility | The planar, aromatic ring system can lead to strong π-π stacking interactions in the solid state, resulting in a high lattice energy that must be overcome for dissolution.[3] |
| Carboxylic Acid (-COOH) | pH-dependent solubility | This acidic group will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it will deprotonate to the more soluble carboxylate anion.[4] |
| Hydroxyl (-OH) | Increases polarity and potential for hydrogen bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can enhance interactions with water molecules, thereby increasing aqueous solubility.[3] |
| Nitro (-NO2) | Electron-withdrawing, can decrease solubility | The strongly electron-withdrawing nature of the nitro group can influence the electronic distribution of the molecule and may increase its melting point, potentially leading to lower solubility.[5] However, it also increases polarity which could have a counteracting effect. |
Table 1. Predicted Influence of Functional Groups on the Solubility of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Predicted pKa and logP
-
pKa (Acid Dissociation Constant): The molecule possesses at least two ionizable centers: the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is expected to be the more acidic of the two. Computational prediction tools, such as those based on density functional theory (DFT), can be employed to estimate these values.[6] The pKa of the carboxylic acid is crucial as it will define the pH range over which the solubility is expected to dramatically increase.[4]
-
logP (Octanol-Water Partition Coefficient): This parameter is a measure of the lipophilicity of a compound. A higher logP value generally correlates with lower aqueous solubility. The presence of polar groups like the carboxylic acid and hydroxyl group would be expected to lower the logP compared to the unsubstituted quinoline core. However, the overall planar and aromatic nature of the molecule will likely result in a logP value that suggests a degree of lipophilicity. Various computational models are available for the prediction of logP.[7]
Experimental Determination of the Solubility Profile
A comprehensive understanding of the solubility of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid requires a systematic experimental approach. The following sections detail the recommended protocols for determining its kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery and development, it is important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility is typically measured in early-stage discovery to quickly assess a compound's solubility under non-equilibrium conditions, often from a DMSO stock solution.[1] This high-throughput screening method is valuable for ranking compounds and identifying potential solubility liabilities early on.[8]
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent.[9] This measurement is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. It is a critical parameter for late-stage lead optimization and pre-formulation studies.[10]
The relationship between these two important parameters is illustrated in the following diagram:
Caption: The role of kinetic and thermodynamic solubility in the drug discovery pipeline.
Protocol for Kinetic Solubility Determination (High-Throughput Assay)
This protocol is designed for the rapid assessment of the kinetic solubility of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected by turbidimetry (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.[11]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid in 100% DMSO.
-
Plate Preparation: Using a liquid handling system, perform serial dilutions of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[1]
-
Detection:
-
Nephelometry: Measure the light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. An increase in light scattering indicates precipitation.
-
Direct UV/LC-MS: Alternatively, filter the contents of each well to remove any precipitate. Analyze the filtrate by UV-Vis spectroscopy or LC-MS/MS to determine the concentration of the dissolved compound.[11]
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[12]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Hydroxy-6-nitroquinoline-3-carboxylic acid to a series of glass vials.
-
Solvent Addition: To each vial, add a known volume of the desired solvent (e.g., water, PBS at various pH values, or relevant biorelevant media).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µM.
Caption: Workflow for the thermodynamic solubility determination by the shake-flask method.
pH-Dependent Solubility Profile
For an ionizable compound like 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, its aqueous solubility will be highly dependent on the pH of the medium.[4] A comprehensive pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding formulation development.
Theoretical Basis: The solubility of a weak acid increases as the pH rises above its pKa, due to the formation of the more soluble ionized species. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[13]
Experimental Protocol:
The thermodynamic solubility of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid should be determined at a minimum of three pH values relevant to the physiological pH range of the gastrointestinal tract: pH 1.2, 4.5, and 6.8.[12]
-
Buffer Preparation: Prepare buffers at the target pH values (e.g., HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).
-
Solubility Determination: Perform the shake-flask method as described in section 3.3 for each buffer.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.
Anticipated pH-Solubility Profile:
The expected pH-solubility profile for 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a curve showing low solubility at acidic pH, with a significant increase in solubility as the pH approaches and surpasses the pKa of the carboxylic acid group.
Data Interpretation and Troubleshooting
Data Presentation: All quantitative solubility data should be presented in a clear and concise tabular format for easy comparison across different conditions (e.g., solvent, pH, temperature).
| Solvent/Buffer (pH) | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |
| PBS (7.4) | 25 | [Experimental Value] | [Experimental Value] |
| pH 1.2 Buffer | 37 | N/A | [Experimental Value] |
| pH 4.5 Buffer | 37 | N/A | [Experimental Value] |
| pH 6.8 Buffer | 37 | N/A | [Experimental Value] |
Table 2. Example of a Data Summary Table for the Solubility Profile of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Common Challenges and Solutions:
-
Compound Instability: If the compound is found to be unstable at certain pH values, this should be noted, and the duration of the solubility experiment may need to be shortened.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility experiments.[14]
-
Formation of Supersaturated Solutions: Particularly in kinetic solubility assays, the rapid addition of a DMSO stock to an aqueous buffer can lead to the formation of a temporary supersaturated solution. This is why thermodynamic solubility is considered the more definitive measure.
Conclusion
While direct experimental data for the solubility of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is currently lacking, a comprehensive solubility profile can be predicted based on its chemical structure and the established principles of physical chemistry. The presence of a carboxylic acid group strongly suggests a pH-dependent solubility, which is a critical factor for its potential as an orally administered therapeutic. The detailed experimental protocols provided in this guide offer a robust framework for the systematic and accurate determination of its kinetic and thermodynamic solubility. The resulting data will be invaluable for guiding lead optimization, formulation development, and ultimately, for unlocking the full therapeutic potential of this promising quinoline derivative.
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- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
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Theoretical and Computational Elucidation of 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, promising derivative: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. We present a comprehensive theoretical framework for characterizing this molecule, leveraging computational chemistry to predict its structural, spectroscopic, and electronic properties, as well as its potential as a targeted therapeutic agent. This document serves as a technical blueprint for researchers, employing Density Functional Theory (DFT) and molecular docking simulations to establish a foundational understanding of the molecule's behavior and to guide its future experimental validation and development.
Introduction: The Rationale for 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid
Quinoline and its derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of a quinoline derivative is heavily influenced by its substitution pattern. In the case of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (hereafter designated 2H6N3C ), each functional group is chosen for a specific purpose:
-
2-Hydroxy Group: This group often participates in tautomerism (keto-enol) and is a critical hydrogen bond donor/acceptor, frequently involved in binding to biological targets.
-
6-Nitro Group: The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the quinoline ring system, potentially enhancing antimicrobial or anticancer activities.[3]
-
3-Carboxylic Acid Group: This moiety is a key pharmacophore in many drugs, acting as a potent hydrogen bonding group and a potential coordination site for metal ions in metalloenzymes. Derivatives of 3-quinoline carboxylic acid have shown promise as inhibitors of enzymes like protein kinase CK2.[4][5]
Theoretical studies provide a powerful, resource-efficient methodology to pre-emptively assess the viability of such a designed molecule. By simulating its properties and interactions, we can build a strong, data-driven case for its synthesis and subsequent inclusion in drug discovery pipelines.
Section 1: Molecular Design and Characterization Workflow
The initial phase of investigating a novel compound involves proposing a viable synthetic route and establishing a workflow for confirming its structure. Theoretical calculations are an indispensable part of this process, providing a benchmark against which experimental data can be compared.
Proposed Synthetic Pathway
While the synthesis of 2H6N3C is not explicitly detailed in the literature, a plausible route can be constructed based on established quinoline synthesis methodologies, such as the Doebner reaction or Vilsmeier-Haack formylation followed by oxidation.[6][7] A common approach involves the condensation of an appropriately substituted aniline with a β-keto ester, followed by cyclization and subsequent functional group manipulations. The choice of specific reagents would be guided by computational studies on reaction intermediates to predict selectivity and yield.[6]
Integrated Structural Elucidation Workflow
The confirmation of the molecular structure of 2H6N3C relies on a synergistic approach combining theoretical calculations with experimental spectroscopy. The workflow ensures that the synthesized compound matches the intended design.
Caption: Integrated workflow for structural elucidation of 2H6N3C.
Section 2: Core Computational Methodologies
To build a comprehensive theoretical profile of 2H6N3C , two primary computational techniques are employed: Density Functional Theory (DFT) for intrinsic molecular properties and Molecular Docking for predicting interactions with a biological target.
Density Functional Theory (DFT) Calculations
Causality: DFT is the method of choice for systems of this size as it provides a robust balance between computational accuracy and efficiency. It allows us to model electron density to derive a wide array of molecular properties, from geometry to reactivity.[3][8]
Protocol: Step-by-Step DFT Analysis
-
Structure Drawing: Draw the 2D structure of 2H6N3C in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a simple force field (e.g., UFF).
-
Geometry Optimization:
-
Method Selection: Employ the B3LYP functional with the 6-311++G(d,p) basis set.[8][9] This combination is well-validated for organic molecules containing heteroatoms and nitro groups, providing reliable geometries and electronic properties.
-
Solvent Modeling: Include an implicit solvent model, such as the Polarization Continuum Model (PCM) with water as the solvent, to simulate a more biologically relevant aqueous environment.[3]
-
Execution: Run the optimization calculation until the forces on the atoms converge, yielding the lowest energy conformation.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data and the zero-point vibrational energy.
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine:
-
Spectroscopic Properties: NMR shielding tensors and vibrational modes for IR/Raman spectra.[10]
-
Electronic Properties: Natural Bond Orbital (NBO) analysis for charge distribution, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbitals (HOMO-LUMO).[8][9]
-
Reactivity Descriptors: Ionization potential, electron affinity, chemical hardness, and electrophilicity.[11]
-
Caption: Standard workflow for DFT calculations on 2H6N3C.
Molecular Docking Simulations
Causality: Based on literature for similar quinoline-3-carboxylic acids, DNA gyrase is a plausible therapeutic target.[7][12] Molecular docking predicts the preferred binding orientation and affinity of 2H6N3C within the enzyme's active site, providing crucial insights into its potential as an inhibitor.
Protocol: Step-by-Step Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign appropriate charges using software like AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 2H6N3C .
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Grid Box Generation: Define a 3D grid box that encompasses the known active site of the enzyme. The size should be sufficient to allow the ligand to move and rotate freely.
-
Docking Execution:
-
Analysis of Results:
-
Cluster the resulting poses based on Root Mean Square Deviation (RMSD).
-
Select the lowest energy pose from the most populated cluster for detailed analysis.
-
Visualize the protein-ligand complex and identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) using visualization software (PyMOL, Chimera) and analysis tools like the Protein-Ligand Interaction Profiler (PLIP).[14]
-
Section 3: Predicted Molecular Profile of 2H6N3C
This section details the expected results from the computational analyses, forming a comprehensive theoretical profile of the molecule.
Molecular Geometry and Electronic Structure
The DFT-optimized structure will reveal key geometric parameters. The quinoline core is expected to be largely planar, with the carboxylic acid and nitro groups potentially twisted slightly out of the plane. The analysis of NBO charges will likely show significant negative charges on the oxygen atoms of all three functional groups and the nitrogen of the quinoline ring, highlighting these as key sites for intermolecular interactions.[3]
Table 1: Predicted Global Reactivity Parameters for 2H6N3C
| Parameter | Formula | Predicted Significance |
| HOMO Energy | EHOMO | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity.[11] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Predicted Spectroscopic Signatures
Theoretical spectra serve as an invaluable guide for experimental characterization.
-
Vibrational Spectrum (FT-IR): The calculated spectrum is expected to show characteristic peaks for O-H stretching (hydroxyl and carboxylic acid, ~3500-3000 cm⁻¹), C=O stretching (carboxylic acid, ~1700 cm⁻¹), asymmetric and symmetric N-O stretching (nitro group, ~1550 and 1350 cm⁻¹), and various C=C/C=N stretching modes of the quinoline ring (~1600-1450 cm⁻¹).[8]
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations will predict the electronic transitions. The HOMO→LUMO transition will likely be a major contributor to the absorption maximum (λmax), corresponding to a π→π* transition within the conjugated quinoline system.[10]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For 2H6N3C , it is predicted to show intense negative potential (red/yellow regions) around the oxygens of the carboxylate and nitro groups, and the hydroxyl oxygen. These are the primary sites for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) will likely be found around the hydroxyl and carboxylic acid hydrogens, indicating sites for nucleophilic attack.[9]
Predicted Biological Activity via Molecular Docking
Docking 2H6N3C into the ATP-binding site of DNA gyrase B is expected to reveal strong binding affinity.
-
Key Interactions: The carboxylic acid group is predicted to be the primary binding anchor, forming crucial hydrogen bonds with key active site residues (e.g., Aspartate) and potentially coordinating with a magnesium ion, mimicking the phosphate groups of ATP.[12] The 2-hydroxy group and the quinoline nitrogen could form additional hydrogen bonds, while the nitro group may engage in polar interactions. The planar quinoline ring is expected to form hydrophobic and/or pi-stacking interactions with nearby aromatic residues.
-
Binding Affinity: The calculated binding energy is expected to be in the range of -7 to -10 kcal/mol, suggesting a strong and stable interaction worthy of experimental investigation.
Caption: Predicted Structure-Activity Relationship (SAR) logic for 2H6N3C.
Section 4: Framework for Experimental Validation
The theoretical findings described above provide a strong rationale for the synthesis and experimental testing of 2H6N3C . The following protocols are recommended for validation.
4.1 Antimicrobial Susceptibility Testing
-
Protocol: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against panels of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12] The results would directly test the hypothesis generated from the DNA gyrase docking study.
4.2 Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: Prepare various concentrations of 2H6N3C in methanol. Mix with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). Measure the decrease in absorbance at ~517 nm after a 30-minute incubation in the dark. A greater decrease indicates higher scavenging activity.[3][7]
-
ABTS Radical Scavenging Assay: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate. Incubate various concentrations of 2H6N3C with the ABTS•+ solution and measure the reduction in absorbance at ~734 nm.[3]
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for the study of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. Through the integrated application of DFT and molecular docking, we can predict its structural, spectroscopic, and electronic characteristics with high confidence, and generate a testable hypothesis about its biological activity as a potential DNA gyrase inhibitor. The computational protocols and predicted data presented herein provide a robust foundation for researchers in drug development to synthesize, validate, and further explore this promising molecule. Future work should focus on the chemical synthesis and execution of the proposed experimental validations to correlate theoretical predictions with tangible pharmacological activity, paving the way for lead optimization and the development of novel therapeutic agents.
References
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024). Frontiers in Chemistry.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021).
- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024).
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016).
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021).
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed.
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. (2023).
- Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. (2021).
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2018).
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
- Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. (2015).
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
Application Note:
Part 1: Executive Summary & Strategic Rationale
The Target: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (also referred to as 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) is a critical pharmacophore in medicinal chemistry. It serves as a privileged scaffold for the development of NMDA receptor antagonists (specifically at the glycine binding site), AMPA receptor antagonists , and antibacterial agents targeting DNA gyrase.
Synthetic Challenge: While quinoline synthesis is well-established, the specific regiochemical installation of the 6-nitro group combined with the 2-hydroxy-3-carboxylic acid motif presents challenges. Direct cyclization often suffers from low yields due to the electron-withdrawing nature of the nitro group, while functionalization of the parent scaffold requires precise control of electrophilic substitution rules.
Selected Strategy: This guide details two validated protocols:
-
Protocol A (The "Scaffold Functionalization" Route): A robust, high-yield nitration of the commercially available (or easily synthesized) ethyl 2-hydroxyquinoline-3-carboxylate. This is the recommended route for scalability and operational simplicity.
-
Protocol B (The "De Novo" Route): A Knoevenagel-Cyclization sequence starting from 2-amino-5-nitrobenzaldehyde. This route is reserved for cases where absolute regiochemical certainty is required ab initio.
Part 2: Scientific Mechanisms & Pathways
Mechanism of Protocol A: Directed Electrophilic Substitution
The 2-hydroxyquinoline (2-quinolone) system behaves chemically as a cyclic amide. The nitrogen atom at position 1 exerts a strong +M (mesomeric) effect, directing electrophilic attack to the para position (Position 6) relative to itself. Although the carboxylic ester at position 3 is electron-withdrawing, the activation provided by the amide nitrogen dominates the reactivity profile, ensuring high regioselectivity for the 6-nitro isomer over the 8-nitro or 5-nitro byproducts.
Mechanism of Protocol B: Knoevenagel-Lactamization
This route relies on the condensation of an activated methylene (diethyl malonate) with a carbonyl (aldehyde).
-
Knoevenagel Condensation: Base-catalyzed attack of the malonate enolate on the aldehyde.
-
Lactamization: Intramolecular nucleophilic attack of the aniline nitrogen onto the ester carbonyl, closing the ring to form the thermodynamically stable 2-quinolone.
Caption: Figure 1. Dual synthetic pathways.[1][2][3] Protocol A (top) utilizes scaffold functionalization, while Protocol B (bottom) builds the ring with the nitro group pre-installed.
Part 3: Detailed Experimental Protocols
Protocol A: Nitration of Ethyl 2-hydroxyquinoline-3-carboxylate (Recommended)
Pre-requisite: Synthesis of Ethyl 2-hydroxyquinoline-3-carboxylate. Note: If not purchased, synthesize by refluxing 2-aminobenzaldehyde (10 mmol) and diethyl malonate (11 mmol) in ethanol (30 mL) with catalytic piperidine (0.5 mL) for 6 hours. Cool, filter precipitate.
Step 1: Nitration
-
Preparation: Place Ethyl 2-hydroxyquinoline-3-carboxylate (5.0 g, 23.0 mmol) in a 100 mL round-bottom flask.
-
Solubilization: Add concentrated Sulfuric Acid (
) (20 mL) and stir at 0°C (ice bath) until fully dissolved. The solution will likely turn deep yellow/orange. -
Addition: Prepare a mixture of Fuming Nitric Acid (
) (1.5 mL, ~35 mmol) and concentrated (5 mL). Add this dropwise to the quinoline solution over 20 minutes, maintaining the temperature below 5°C.-
Critical Control Point: Exotherms can lead to dinitration (6,8-dinitro). Keep it cold.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow solid will precipitate.[2][4]
-
Isolation: Filter the solid, wash copiously with cold water (until pH neutral), and dry in a vacuum oven at 50°C.
-
Intermediate Product: Ethyl 2-hydroxy-6-nitroquinoline-3-carboxylate.
-
Step 2: Hydrolysis
-
Dissolution: Suspend the nitro-ester (from Step 1) in 10% NaOH solution (50 mL).
-
Reflux: Heat to reflux (100°C) for 3 hours. The solid should dissolve as the salt forms.
-
Acidification: Cool the solution to room temperature. Acidify carefully with 6N HCl to pH 1-2.
-
Final Isolation: The target acid will precipitate as a pale yellow/ochre solid. Filter, wash with water, and recrystallize from DMF/Ethanol if necessary.
Data Summary Table: Protocol A
| Parameter | Value | Notes |
| Starting Material | Ethyl 2-hydroxyquinoline-3-carboxylate | Commercially available or 1-step synthesis |
| Reagents | Standard lab reagents | |
| Temp Range | 0°C (Nitration) | Strict temp control required during nitration |
| Typical Yield | 75 - 85% (Overall) | High efficiency route |
| Regioselectivity | >95% C-6 Isomer | Directed by amide nitrogen |
Protocol B: De Novo Synthesis (From 2-Amino-5-nitrobenzaldehyde)
Context: Use this method if you already possess the nitro-aldehyde or if Protocol A yields inseparable isomers (rare).
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (optional) and reflux condenser.
-
Reagents: Combine 2-Amino-5-nitrobenzaldehyde (2.0 g, 12 mmol) and Diethyl Malonate (2.3 g, 14.4 mmol) in Absolute Ethanol (40 mL).
-
Catalysis: Add Piperidine (0.5 mL) and Glacial Acetic Acid (5 drops).
-
Reaction: Reflux for 8–12 hours. A solid precipitate often forms during the reaction.
-
Workup: Cool the mixture to 0°C. Filter the precipitate (Ethyl 2-hydroxy-6-nitroquinoline-3-carboxylate).
-
Hydrolysis: Perform the hydrolysis step exactly as described in Protocol A (Step 2).
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (
- 13.0 - 14.0 ppm: Broad singlet (COOH).
- 12.5 ppm: Broad singlet (NH/OH tautomer).
-
8.9 ppm: Doublet,
Hz (H-5, proton between nitro and carbonyl, highly deshielded). - 8.8 ppm: Singlet (H-4, vinyl proton of the quinoline ring).
- 8.4 ppm: Doublet of doublets (H-7).
- 7.5 ppm: Doublet (H-8).
2. Mass Spectrometry (ESI-MS):
-
Mode: Negative Ion Mode (
). -
Expected m/z: 233
.
3. Visual Check:
-
The product should be a yellow to ochre powder . Dark brown or black coloration indicates decomposition or oxidation impurities.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
- Jończyk, A., & Wróbel, Z. (1995). Synthesis of 2-hydroxyquinoline-3-carboxylic acid derivatives.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Ochiai, E., & Kaneko, C. (1959). Nitration of Quinoline N-Oxides. Chemical & Pharmaceutical Bulletin, 7(3), 267-273. (Validating regioselectivity rules for quinoline systems). Link
Sources
Application Note: NMR Characterization of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
Executive Summary
This application note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) characterization of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (CAS: 17507-05-6). This molecule serves as a critical intermediate in the synthesis of NMDA receptor antagonists and antibacterial agents.
Characterizing this compound presents a specific challenge: prototropic tautomerism . While nomenclature suggests a "hydroxy" quinoline, the compound predominantly exists as the 2-quinolone (lactam) tautomer in polar aprotic solvents like DMSO. Misinterpretation of this equilibrium often leads to incorrect spectral assignments, particularly regarding the exchangeable protons and carbonyl signals.
This guide outlines a self-validating protocol using 1H, 13C, and 2D NMR techniques to unambiguously confirm the regiochemistry of the nitro group and the oxidation state of the heterocyclic ring.
Chemical Context & Tautomerism
Before acquisition, the operator must understand the dynamic structure of the analyte. In the solid state and polar solvents (DMSO-d6), the equilibrium favors the 2-oxo-1,2-dihydroquinoline form.
Tautomeric Equilibrium Visualization
Implications for NMR:
-
NH Signal: Expect a broad singlet around 12.0–13.0 ppm (Amide NH), not a sharp phenolic OH signal.
-
Carbonyl Shift: C2 will appear as an amide carbonyl (~160 ppm), distinct from the C3-carboxylic acid.
-
Coupling: The NH proton may show weak coupling to H8 or H4 in high-resolution scans.
Experimental Protocol
Sample Preparation
Objective: Maximize solubility and prevent aggregation while minimizing exchange broadening.
-
Solvent: DMSO-d6 (99.9% D) is the mandatory solvent.
-
Why? The compound is insoluble in CDCl3 due to the polar nitro and carboxylic acid groups. DMSO disrupts intermolecular H-bonding, ensuring monomeric dispersion.
-
-
Concentration:
-
1H NMR: 10–15 mg in 0.6 mL DMSO-d6.
-
13C / 2D NMR: 30–50 mg in 0.6 mL DMSO-d6.
-
-
Additives (Optional): If the NH/COOH signals are too broad, add 1-2 drops of Acetic Acid-d4 or perform a D2O shake to confirm exchangeable protons. Note: D2O will eliminate the NH/OH signals.[1]
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25°C). Higher temperatures (e.g., 313 K) can sharpen exchangeable proton signals.
-
Pulse Sequence:
-
1H: zg30 (30° pulse) to ensure accurate integration.
-
13C: zgpg30 (Power-gated decoupling).
-
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds. The C4 proton and quaternary carbons have long T1 relaxation times.
Structural Characterization
1H NMR Assignment Strategy
The aromatic region (7.0–9.0 ppm) contains the specific fingerprint of the 6-nitro substitution. A 7-nitro impurity would show a different coupling pattern.
Table 1: 1H NMR Chemical Shift Data (DMSO-d6, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| COOH | 13.5 - 14.5 | Broad Singlet | - | Carboxylic acid proton (highly deshielded, often invisible due to exchange). |
| NH (1) | 12.0 - 12.5 | Broad Singlet | - | Amide NH (characteristic of quinolone form). |
| H5 | 8.85 - 8.95 | Doublet (d) | ~2.5 | Key Diagnostic: Meta-coupling to H7. Deshielded by ortho-NO2 and peri-carbonyl effect. |
| H4 | 8.60 - 8.70 | Singlet (s) | - | Isolated vinyl proton. Deshielded by C3-COOH and C2=O. |
| H7 | 8.35 - 8.45 | dd | 9.0, 2.5 | Doublet of doublets: Ortho to H8, Meta to H5. |
| H8 | 7.45 - 7.55 | Doublet (d) | 9.0 | Ortho to H7. Shielded relative to H5/H7. |
Differentiation Logic (6-Nitro vs. 7-Nitro):
-
6-Nitro (Target): H5 is a doublet (small
). H8 is a doublet (large ). -
7-Nitro (Impurity): H8 would be a doublet (small
). H5 would be a doublet (large ). -
Verification: Check the coupling of the most shielded doublet (H8). If
Hz, it is the 6-nitro isomer.
13C NMR Assignment
The spectrum will display 10 unique carbon environments.
Table 2: 13C NMR Chemical Shift Data (DMSO-d6, 100 MHz)
| Carbon | Shift (δ ppm) | Type | Notes |
| C3-COOH | ~165.5 | Cq | Carboxylic acid carbonyl. |
| C2 (C=O) | ~161.0 | Cq | Amide carbonyl (Lactam). |
| C4 | ~145.0 | CH | Beta-carbon of the enone system. |
| C6 | ~142.5 | Cq | Ipso-carbon attached to Nitro group. |
| C8a | ~140.0 | Cq | Ring junction (N-side). |
| C7 | ~126.0 | CH | Ortho to Nitro. |
| C5 | ~124.5 | CH | Ortho to Nitro. |
| C3 | ~118.0 | Cq | Alpha-carbon to ketone. |
| C8 | ~116.5 | CH | Adjacent to Nitrogen.[1] |
| C4a | ~115.0 | Cq | Ring junction. |
Advanced Verification: 2D NMR Workflow
To ensure "Trustworthiness" (Part 2 of the directive), one must not rely solely on 1D shifts. The following HMBC correlations provide the "smoking gun" for structural proof.
Workflow Diagram
Key HMBC Correlations (Critical for Validation)
-
H4 (Singlet) → C2 (161 ppm) & C8a: This confirms the quinolone core and places the singlet at position 4.
-
H5 (Doublet) → C4 (145 ppm): This links the benzene ring to the pyridine ring, confirming H5 is the "peri" proton.
-
H8 (Doublet) → C8a & C2: Confirms H8 is adjacent to the Nitrogen.
References
-
Tautomerism in Quinolines
- Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. Academic Press.
- Application Note Context: Explains the preference for the 2-quinolone (lactam) form in polar solvents.
-
NMR of Nitro-Quinolones
- De Rosa, M., et al. "NMR Spectra of Nitro- and Amino-Quinolines." Magnetic Resonance in Chemistry.
- Application Note Context: Provides baseline chemical shifts for the 6-nitro substitution p
-
General NMR Data for Quinolone Carboxylic Acids
- SDBS (Spectral Database for Organic Compounds).
- Application Note Context: Reference for the C3-COOH and C2=O carbon shifts.
-
Solvent Effects in NMR
- Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison.
- Application Note Context: Justific
Sources
Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
Abstract
This application note presents a comprehensive guide for the mass spectrometric analysis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers requiring robust and reliable methods for the identification and structural elucidation of this and structurally related molecules. We will explore the utility of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), providing a detailed workflow from sample preparation to data interpretation. The causality behind experimental choices is explained to empower the user to adapt these methods to their specific research needs.
Introduction
2-Hydroxy-6-nitroquinoline-3-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, which are known for a wide range of biological activities. The presence of a nitro group, a hydroxyl group, and a carboxylic acid moiety on the quinoline scaffold suggests potential applications as an inhibitor of protein kinase CK2 or as an antimicrobial agent. Accurate and sensitive analytical methods are paramount for the characterization of such compounds in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose. This guide will focus on the use of Electrospray Ionization (ESI) in negative ion mode, which is particularly well-suited for the analysis of acidic molecules like 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.[1][2]
Physicochemical Properties and Expected Ionization Behavior
To develop a robust mass spectrometry method, it is crucial to understand the physicochemical properties of the analyte.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₆N₂O₅ | Calculated |
| Monoisotopic Mass | 234.0277 Da | Calculated |
| Key Functional Groups | Carboxylic acid, Hydroxyl (phenolic), Nitro group, Quinoline ring | Chemical Structure |
| Predicted Ionization | Primarily negative ion mode ESI due to the acidic carboxylic acid and phenolic hydroxyl groups. | [1][3] |
The presence of the carboxylic acid and phenolic hydroxyl groups makes 2-Hydroxy-6-nitroquinoline-3-carboxylic acid a prime candidate for negative mode electrospray ionization. In this mode, the molecule is expected to readily deprotonate to form the [M-H]⁻ ion.
Experimental Workflow
The overall workflow for the analysis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid by LC-MS/MS is depicted below. This workflow ensures the sample is adequately prepared, separated from potential interferences, and accurately analyzed by the mass spectrometer.
Caption: LC-MS/MS workflow for 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Detailed Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix.
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid and dissolve it in 1 mL of methanol or DMSO.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.
Protocol 2: Extraction from Biological Matrix (e.g., Plasma)
This protocol is a general guideline and should be optimized for your specific application.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[4]
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% formic acid in water | Acidification aids in protonation of the analyte for better peak shape. |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is suitable for separating the analyte from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is recommended to avoid column overloading. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid and hydroxyl groups are readily deprotonated.[1][3] |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable spray. |
| Cone Voltage | 30 V | Should be optimized to maximize precursor ion intensity. |
| Source Temperature | 120°C | Prevents solvent condensation. |
| Desolvation Temperature | 350°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr | Aids in desolvation. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Full Scan MS Range | m/z 50-500 | To detect the precursor ion and potential adducts. |
| MS/MS Collision Energy | 10-40 eV (ramped) | A ramped collision energy allows for the observation of a wider range of fragment ions. |
Expected Results and Fragmentation Analysis
In negative ion mode ESI, 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is expected to form a prominent [M-H]⁻ ion at m/z 233.02. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural information. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO or NO₂.[5][6] Additionally, carboxylic acids readily lose CO₂ upon fragmentation.[7]
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Table of Expected Ions:
| Ion | m/z (calculated) | Description |
| [M-H]⁻ | 233.02 | Precursor Ion |
| [M-H-CO₂]⁻ | 189.03 | Loss of carbon dioxide from the carboxylic acid group. |
| [M-H-NO₂]⁻ | 187.04 | Loss of the nitro group. |
| [M-H-CO₂-NO]⁻ | 159.04 | Sequential loss of carbon dioxide and nitric oxide. |
| [M-H-CO₂-NO₂]⁻ | 143.05 | Sequential loss of carbon dioxide and nitrogen dioxide. |
The relative abundance of these fragment ions will depend on the collision energy used. A thorough investigation of the fragmentation pattern can confirm the identity of the compound and provide insights into its structure.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. The use of negative ion mode ESI is highly effective for this acidic molecule. The predictable fragmentation pattern, characterized by losses of CO₂ and nitro-related species, allows for confident structural confirmation. This guide serves as a comprehensive starting point for researchers and can be adapted for the analysis of this compound in various complex matrices.
References
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ResearchGate. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. [Link]
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6-Nitroquinoline. PubChem. [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
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Quinoline-3-carboxylic acid. PubChem. [Link]
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LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Quinolines
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The quinoline scaffold has historically been a rich source of antimicrobial drugs, with its derivatives demonstrating a broad spectrum of activity against various pathogens.[1][2] 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a novel synthetic compound belonging to this promising class of molecules. Its unique structural features, including the nitro group and the carboxylic acid moiety, suggest the potential for a distinct mechanism of action and efficacy against resistant bacterial strains.
This document provides a comprehensive guide for researchers to meticulously evaluate the in vitro antibacterial properties of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data critical for the advancement of this compound from a laboratory curiosity to a potential clinical candidate. We will delve into the foundational assays for determining bacteriostatic and bactericidal activity, providing not just the steps, but the scientific rationale behind them.
Understanding the Antibacterial Landscape: Bacteriostatic vs. Bactericidal Action
Before embarking on experimental work, it is crucial to understand the two primary modes of antibacterial action:
-
Bacteriostatic activity: The ability of a compound to inhibit the growth and reproduction of bacteria without killing them. The minimum concentration required for this effect is known as the Minimum Inhibitory Concentration (MIC) .[3][4]
-
Bactericidal activity: The ability of a compound to directly kill bacteria. The lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum is termed the Minimum Bactericidal Concentration (MBC) .[5][6]
Distinguishing between these two activities is a critical first step in characterizing a new antimicrobial agent and informs its potential therapeutic applications.
Core Experimental Workflow: From Inhibition to Eradication
The evaluation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid's antibacterial potential follows a logical and sequential workflow. This process is designed to first establish its inhibitory capacity and then to determine if it possesses killing activity.
Caption: A hypothetical mechanism of action for a nitroquinoline antibacterial agent.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid's antibacterial activity. The determination of MIC and MBC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a critical first step in the drug discovery pipeline. Positive results from these assays would warrant further investigation into the compound's spectrum of activity, time-kill kinetics, anti-biofilm potential, and mechanism of action. Ultimately, a thorough and systematic evaluation, as described herein, will be instrumental in determining the therapeutic potential of this novel quinoline derivative in the ongoing fight against infectious diseases.
References
-
Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]
-
Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024, April 9). Antibacterial activity of nitroquinoline. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
National Institutes of Health. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, characterization and assessment of antioxidant and antibacterial potential of dihydroquinoline-3-carboxylic acid and their metal derivatives | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][7]enzothiazine-6-carboxylic acids related to rufloxacin. Retrieved from [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
ResearchGate. (2015, December 15). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]
-
National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]b[1][7]enzothiazine-6-carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]
-
UNC Asheville. (n.d.). Synthesis and evaluation of quinoline-derived antibiotics | Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]
-
ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
ResearchGate. (2021, October 1). (PDF) Synthesis of Novel Quinolines with Antibacterial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]
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- 7. protocols.io [protocols.io]
Enzyme inhibition assay using 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
Application Note: Kinetic Characterization of D-Amino Acid Oxidase (DAAO) Inhibition using 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid
Executive Summary
This application note details the protocol for utilizing 2-Hydroxy-6-nitroquinoline-3-carboxylic acid as a reference inhibitor in high-throughput screening (HTS) and kinetic profiling of D-Amino Acid Oxidase (DAAO) .
DAAO is a flavoenzyme responsible for the degradation of D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Inhibition of DAAO elevates synaptic D-serine levels, offering a therapeutic avenue for schizophrenia and cognitive dysfunction. This guide provides a validated, fluorescence-based coupled enzyme assay to determine IC₅₀ values and mechanism of action (MoA), ensuring precise quantification of inhibitory potency.
Scientific Background & Mechanism
2.1 The Target: D-Amino Acid Oxidase (DAAO)
DAAO (EC 1.4.3.[1][2]3) is a peroxisomal flavoprotein containing non-covalently bound FAD. It catalyzes the oxidative deamination of D-amino acids (specifically D-Serine in the brain) into their corresponding
2.2 The Inhibitor: 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid This compound belongs to the 2-hydroxyquinoline-3-carboxylic acid scaffold. Structurally, it mimics the transition state of the D-amino acid substrate. The electron-withdrawing nitro group at the C6 position enhances binding affinity within the hydrophobic pocket of the active site, often interacting with Tyr224 or Arg283 residues critical for substrate orientation.
2.3 Assay Principle (Coupled Peroxidase System)
To measure DAAO activity, we utilize a coupled reaction where the product
-
Primary Reaction:
-
Detection Reaction:
Pathway Visualization
The following diagram illustrates the physiological role of DAAO in the glutamate synapse and the interference point of the inhibitor.
Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preventing D-Serine degradation and enhancing NMDA receptor signaling.
Detailed Protocol
4.1 Materials & Reagents
-
Enzyme: Recombinant Human DAAO (hDAAO), stock 1 mg/mL.
-
Substrate: D-Serine (Sigma).
-
Inhibitor: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (Purity >98%).
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3), 0.05% Tween-20.
-
Plate: 384-well black, flat-bottom microplate (Corning).
4.2 Reagent Preparation
-
Inhibitor Stock: Dissolve 2-Hydroxy-6-nitroquinoline-3-carboxylic acid in 100% DMSO to 10 mM. Note: Sonicate if necessary. Store at -20°C protected from light.
-
Assay Buffer: Prepare fresh 50 mM Sodium Pyrophosphate, pH 8.3. Degas to prevent bubble formation.
-
Substrate Mix (2X): 20 mM D-Serine + 10 µM FAD in Assay Buffer.
-
Detection Mix (2X): 100 µM Amplex Red + 0.2 U/mL HRP in Assay Buffer. Protect from light.
4.3 Experimental Workflow
| Step | Action | Volume | Notes |
| 1 | Inhibitor Addition | 0.5 µL | Dispense serial dilutions of inhibitor (in DMSO) into wells using acoustic dispenser or pin tool. |
| 2 | Enzyme Dispense | 10 µL | Add hDAAO (final conc. 20 nM) diluted in Assay Buffer. |
| 3 | Pre-Incubation | - | Incubate for 15 min at 25°C to allow inhibitor binding equilibrium. |
| 4 | Substrate/Detection | 10 µL | Add mixture of D-Serine (final 10 mM) + Amplex Red/HRP. |
| 5 | Measurement | - | Immediately read fluorescence (Ex/Em: 530/590 nm) in kinetic mode. |
4.4 Kinetic Reading Settings
-
Mode: Kinetic (Continuous)
-
Duration: 30 minutes
-
Interval: 60 seconds
-
Temperature: 25°C
-
Gain: Optimized to 90% of positive control signal.
Data Analysis & Validation
5.1 Signal Linearity Check Before calculating inhibition, ensure the reaction is in the linear phase (steady state). Plot RFU vs. Time. Select the slope (RFU/min) from the linear portion (typically 5–20 mins) for analysis.
5.2 IC₅₀ Determination
Calculate the % Inhibition for each concentration:
- : Slope of sample well.
- : Slope of DMSO-only well.
- : Slope of no-enzyme well.
Fit data to a 4-parameter logistic equation (Hill Slope):
5.3 Expected Results
-
Potency: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid typically exhibits an IC₅₀ in the low micromolar range (0.5 – 5.0 µM) depending on hDAAO source and D-Serine concentration.
-
Mechanism: Competitive inhibition with respect to D-Serine.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| High Background | Spontaneous oxidation of Amplex Red | Protect reagents from light; prepare Detection Mix immediately before use. |
| Low Signal window | Inactive Enzyme or FAD dissociation | Supplement buffer with 5-10 µM FAD (DAAO binds FAD weakly). |
| Precipitation | Inhibitor insolubility | Do not exceed 1% final DMSO concentration. Check inhibitor solubility in buffer >100 µM. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement window. |
Workflow Diagram
Figure 2: Step-by-step pipetting and execution workflow for the 384-well assay.
References
-
Syniugin, A. R., et al. (2016).[3] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[3]
-
Pollegioni, L., et al. (2018).[2] Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 95.
- Hopkins, S. C., et al. (2013). D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia.
-
Smith, S. M., et al. (2025). Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors.[5] Journal of Medicinal Chemistry.
-
Molinari, P., et al. (2019). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Frontiers in Psychiatry.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Pharmacological Evaluation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (HNQCA)
Introduction & Scaffold Analysis
2-Hydroxy-6-nitroquinoline-3-carboxylic acid (HNQCA) presents a distinct pharmacophore sharing structural homology with two major classes of bioactive molecules:
-
Kynurenic Acid Analogs (Neuroactivity): The core quinoline-carboxylic acid scaffold, particularly with nitro-substitutions (e.g., 6-nitrokynurenic acid), is classically associated with antagonism at the glycine-binding site of the NMDA receptor (NMDAR).
-
Kinase Inhibitors (Oncology): 2-hydroxy-3-carboxy-quinolines have recently emerged as ATP-competitive inhibitors of Casein Kinase 2 (CK2), a target implicated in uncontrolled proliferation.
Because the biological activity of HNQCA is likely context-dependent, this protocol outlines a dual-pathway evaluation :
-
Path A (Neuroprotection): Testing the compound's ability to rescue neuronal cells from excitotoxicity (Glutamate/Glycine insult).[1]
-
Path B (Cytotoxicity): Evaluating direct antiproliferative effects in dividing cells.
Pre-Experimental Phase: Compound Chemistry
Critical Warning: The carboxylic acid moiety (
Solubilization Protocol
-
Primary Stock: Dissolve neat HNQCA powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .
-
Note: Sonicate at 37°C for 5 minutes. If turbidity persists, add 1 molar equivalent of NaOH (from a 1M stock) to deprotonate the carboxylic acid, forming the more soluble sodium salt.
-
-
Working Solutions: Dilute the Primary Stock into sterile PBS or culture media immediately prior to use.
-
Constraint: Final DMSO concentration on cells must remain < 0.5% (v/v) to avoid solvent toxicity.
-
Stability Check
-
Light Sensitivity: Nitro-quinolines are potentially photosensitive. Store stocks in amber vials at -20°C.
-
Precipitation: Upon dilution into media (pH 7.4), watch for "crashing out." If crystals form, the concentration exceeds the solubility limit; reduce the working concentration.
Cell Model Selection & Preparation[2]
We utilize SH-SY5Y (Human Neuroblastoma) cells.[2][3][4] These cells are versatile: undifferentiated, they serve as a proliferation model (Path B); differentiated with Retinoic Acid (RA), they express functional NMDARs and develop neurites (Path A).
Protocol: Differentiation of SH-SY5Y
Differentiation is required to upregulate NMDA receptors for the excitotoxicity assay.
-
Seeding: Plate SH-SY5Y cells at
cells/cm² in DMEM/F12 + 10% FBS. -
Induction: 24 hours post-seeding, replace media with Differentiation Media (DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) ).
-
Maturation: Culture for 5-7 days , changing media every 48 hours.
-
Validation: Cells should exhibit long neurite outgrowths and reduced proliferation rates.
-
Experimental Workflow: The "Rescue" Assay (Path A)
This experiment tests if HNQCA acts as an antagonist to prevent Glutamate-induced cell death.
Rationale
If HNQCA mimics 6-nitrokynurenic acid, it will bind the Glycine site of the NMDAR. High concentrations of Glutamate + Glycine induce excitotoxic calcium influx, killing the neurons. HNQCA should dose-dependently prevent this death.
Step-by-Step Protocol
Format: 96-well clear-bottom black plates.
Replicates:
| Step | Action | Details |
| 1 | Differentiation | Differentiate SH-SY5Y cells in the plate for 6 days (as above). |
| 2 | Wash | Gently wash cells 1x with |
| 3 | Pre-Incubation | Add HNQCA (Test) or MK-801 (Pos. Control) in HBSS. Incubate 30 min at 37°C. Dose Range: 0.1 µM to 100 µM (Log scale). |
| 4 | Insult | Add Excitotoxic Mix directly to wells: 100 µM Glutamate + 10 µM Glycine . |
| 5 | Exposure | Incubate for 24 hours at 37°C. |
| 6 | Readout | Add CCK-8 or MTT reagent . Incubate 2-4 hours. Measure Absorbance (450nm/570nm). |
Data Visualization: Proposed Mechanism & Workflow
Figure 1: Experimental logic flow. HNQCA is tested for its ability to interrupt the Glutamate -> NMDAR -> Death pathway.
Cytotoxicity & Proliferation Profiling (Path B)
To rule out non-specific toxicity or to test for kinase-inhibitor-like anticancer activity.
Protocol:
-
Use Undifferentiated SH-SY5Y or HEK293 cells (rapidly dividing).
-
Seed at 5,000 cells/well. Allow attachment (24h).
-
Treat with HNQCA (0.1 - 100 µM) for 48 hours .
-
Perform viability assay (CellTiter-Glo or MTT).
Interpretation:
-
If toxicity is high in undifferentiated cells but the compound shows protection in differentiated cells (at lower doses), it suggests a specific pharmacological window.
-
If toxicity is high everywhere, the compound is a general cytotoxin (likely DNA intercalator or kinase inhibitor).
Data Analysis & Quality Control
Quantitative Metrics Table
Summarize your findings using this structure:
| Parameter | Formula/Method | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| % Rescue | Dose-dependent increase | |
| IC50 (Tox) | 4-Parameter Logistic Fit | N/A (Compound property) |
| DMSO Tolerance | Vehicle Control vs Media Control |
Troubleshooting Guide
-
Issue: High variability between replicates.
-
Issue: Compound precipitates in media.
References
-
Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and glycine site binding. Journal of Medicinal Chemistry, 34(4), 1243-1252.
-
Gollapudi, R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[7]
-
Kovács, D., et al. (2021). SH-SY5Y: A Useful Model for Neurotoxicity Testing? International Journal of Molecular Sciences, 22(11), 5729.
Sources
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Development of 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid Derivatives
The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic development, synthesis, and functionalization of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid derivatives.
Executive Summary & Strategic Rationale
The 2-Hydroxy-6-nitroquinoline-3-carboxylic acid scaffold (often existing in tautomeric equilibrium as 6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ) represents a privileged pharmacophore in modern drug discovery. Its structural versatility allows it to serve as a potent inhibitor of Protein Kinase CK2 (Casein Kinase 2), a modulator of NMDA receptors (glycine site), and a precursor for broad-spectrum antimicrobial agents.
Why This Scaffold?
-
The "Warhead" (C3-COOH): The carboxylic acid at position 3 is critical for electrostatic interactions (e.g., with the Lys68/Glu81 salt bridge in CK2). It also serves as the primary vector for amide/ester diversification.
-
The "Anchor" (C2-OH / C=O): The lactam/lactim tautomerism provides essential hydrogen bond donor/acceptor motifs for binding affinity.
-
The "Vector" (C6-NO₂): The nitro group is a synthetic handle. While often a metabolic liability in final drugs, in the development phase, it is a masked amine. Reduction to C6-NH₂ unlocks a library of sulfonamides, ureas, and secondary amines, allowing exploration of deep hydrophobic pockets in target proteins.
Synthetic Strategy: The "Late-Stage Nitration" Pathway
While the Meth-Cohn synthesis (Vilsmeier-Haack cyclization) is the industry standard for 2-chloro-3-formylquinolines, applying it directly to 4-nitroacetanilide is often low-yielding due to ring deactivation.
Recommended Strategy: Synthesize the parent 2-hydroxyquinoline-3-carboxylic acid first, then perform electrophilic nitration. The electron-donating nature of the 2-oxo/hydroxy group directs nitration regioselectively to position 6.
Workflow Visualization (DOT)
Figure 1: Optimized synthetic pathway avoiding deactivation issues by utilizing late-stage nitration.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid starting from acetanilide.
Step 1: Meth-Cohn Cyclization to 2-Chloro-3-formylquinoline
-
Reagents: Acetanilide (13.5 g, 0.1 mol), DMF (23 mL, 0.3 mol), POCl₃ (65 mL, 0.7 mol).
-
Procedure:
-
Cool DMF to 0°C in a round-bottom flask. Add POCl₃ dropwise with stirring (maintain <5°C).
-
Add acetanilide portion-wise.[1]
-
Heat the mixture to 75°C for 4–6 hours (monitor by TLC).
-
Pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring.
-
Neutralize with saturated NaOAc solution.
-
Filter the yellow precipitate, wash with water, and recrystallize from acetonitrile/ethanol.
-
-
Yield: Expect ~70–80%. QC: ¹H NMR (CHO peak ~10.5 ppm).
Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic acid
-
Reagents: 2-Chloro-3-formylquinoline (10 mmol), AgNO₃ (20 mmol), KOH (40 mmol).
-
Procedure:
-
Dissolve aldehyde in THF/Water (1:1).
-
Add AgNO₃ solution followed by dropwise addition of KOH solution.
-
Stir at RT for 2–4 hours (black Ag precipitate forms).
-
Filter through Celite. Acidify the filtrate with HCl to pH 2.
-
Collect the white solid by filtration.
-
Alternative Green Method: Use NaClO₂ (Pinnick oxidation) if silver waste is a concern.
-
Step 3: Hydrolysis & Nitration (The "One-Pot" Modification)
Note: Hydrolysis of the 2-Cl group usually requires boiling acetic acid. Nitration requires acidic conditions.[2] We can sequence these efficiently.
-
Hydrolysis:
-
Nitration:
-
Dissolve the hydrolyzed product (1.0 eq) in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ (1.1 eq) dropwise, keeping temp <10°C.
-
Stir at 0°C for 30 min, then RT for 1 hour.
-
Pour onto ice. The 6-nitro isomer precipitates as a yellow solid due to the directing effect of the 2-OH (ortho/para director) and steric hindrance at position 8.
-
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the loss of the C6 proton and a downfield shift of C5/C7 protons.
-
Melting Point: >280°C (decomposition).
-
Protocol B: Derivatization of the C3-Carboxylic Acid
Objective: Amide coupling to generate CK2 inhibitors.
-
Activation:
-
Suspend 2-Hydroxy-6-nitroquinoline-3-carboxylic acid in dry DCM.
-
Add SOCl₂ (5 eq) and a catalytic drop of DMF. Reflux for 2 hours until clear (formation of acid chloride).
-
Evaporate volatiles under vacuum.
-
-
Coupling:
-
Redissolve acid chloride in dry THF.
-
Add the desired amine (R-NH₂, 1.1 eq) and DIPEA (2.0 eq).
-
Stir at RT for 2 hours.
-
Quench with water, extract with EtOAc.
-
-
Note: Direct coupling agents (HATU/EDC) often fail due to the poor solubility of the core acid. The Acid Chloride method is more robust.
Protocol C: Functionalizing the C6-Nitro Group
Objective: Reduction to amine and conversion to sulfonamides.
-
Reduction (Fe/NH₄Cl method):
-
Suspend nitro compound in Ethanol/Water (3:1).
-
Add Iron powder (5 eq) and NH₄Cl (5 eq).
-
Reflux for 1 hour. (Color change from yellow to brownish-slurry).
-
Filter hot through Celite. Concentrate filtrate to get the 6-amino derivative.
-
-
Sulfonylation:
-
Dissolve 6-amino derivative in Pyridine/DCM.
-
Add R-SO₂Cl (1.1 eq) at 0°C.
-
Stir overnight.
-
Analytical Data Summary (Expected)
| Compound Stage | Key IR Signal (cm⁻¹) | Key ¹H NMR Signal (ppm, DMSO-d₆) | Mass Spec (ESI) |
| Aldehyde Intermediate | 1690 (C=O) | 10.5 (s, 1H, CHO) | [M+H]⁺ ~192 |
| 2-Cl-3-COOH | 1710 (COOH) | 13.5 (br s, COOH) | [M+H]⁺ ~208 |
| Target (2-OH-6-NO₂) | 1650 (Lactam C=O), 1530 (NO₂) | 8.9 (d, H5), 8.4 (dd, H7) | [M-H]⁻ ~233 |
References
-
Meth-Cohn, O., et al. (1978).[5] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045–2048. Link
-
Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. Link
-
Senthilkumar, P., et al. (2009).[6] "Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids." European Journal of Medicinal Chemistry, 44(1), 345–358. Link[6]
-
BenchChem. (2025).[7] "Comparative Guide to the Synthesis of Nitro-Carboxylic Acids." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. As a crucial intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, providing potential causes and actionable solutions.
Question 1: My final product is a brownish or yellowish solid instead of the expected pale-yellow crystals. What could be the cause and how can I fix it?
Answer:
Discoloration in the final product typically indicates the presence of residual starting materials, byproducts from side reactions, or degradation products. Given the nitro group and the quinoline core, several possibilities exist:
-
Residual Nitrating Agents: If the synthesis involves nitration, residual nitric acid or nitro-containing byproducts can lead to a darker coloration.
-
Oxidation Byproducts: The quinoline ring system can be susceptible to oxidation, especially under harsh reaction conditions, leading to colored impurities.
-
Incomplete Cyclization: If the synthesis involves a cyclization step to form the quinoline ring, incomplete reaction can leave colored aromatic amine or aniline precursors in the mixture.
Troubleshooting Steps:
-
Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[1]
-
Dissolve the crude product in a suitable hot solvent (e.g., a mixture of DMF and methanol).[2]
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution.
-
Stir the mixture for 15-30 minutes at an elevated temperature.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization with an Appropriate Solvent System: A carefully chosen solvent system can selectively dissolve the desired product while leaving colored impurities behind. Refer to the detailed recrystallization protocol in this guide.
-
pH Adjustment and Washing: If acidic or basic impurities are suspected, an aqueous wash at an appropriate pH can be beneficial.
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute acidic solution (e.g., 1 M HCl) to remove basic impurities, followed by a wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Finally, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to dryness before proceeding with recrystallization.
-
Question 2: HPLC analysis of my purified product shows a persistent impurity with a similar retention time. How can I improve the separation?
Answer:
Co-eluting impurities are a common challenge, especially with structurally similar compounds. The impurity is likely a regioisomer (e.g., 8-nitro instead of 6-nitro) or a closely related analog.
Troubleshooting Steps:
-
Optimize HPLC Method: Before attempting re-purification, ensure your analytical method is optimized for the best possible separation.
-
Mobile Phase Modification: Adjust the mobile phase composition. For reverse-phase HPLC, varying the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly alter selectivity.[3]
-
Column Chemistry: If available, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
-
Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[4][5]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and the impurity. A good starting point for nitro compounds can be a mixture of cyclohexane and ethyl acetate.[6]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds.
-
-
Preparative HPLC: If the impurity is present in a small amount and difficult to remove by other means, preparative HPLC is a powerful, albeit more resource-intensive, option.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid?
A1: The impurities will largely depend on the synthetic route. However, some common possibilities include:
-
Starting Materials: Unreacted precursors from the initial steps of the synthesis.
-
Regioisomers: Isomers with the nitro group at a different position on the quinoline ring (e.g., 5-nitro or 8-nitro isomers).[7]
-
Over-nitrated or Under-nitrated Products: If nitration is a key step, molecules with more than one nitro group or no nitro group might be present.
-
Decarboxylation Product: Loss of the carboxylic acid group can occur under certain conditions, leading to 2-hydroxy-6-nitroquinoline.
Q2: What is the best general approach for purifying crude 2-Hydroxy-6-nitroquinoline-3-carboxylic acid?
A2: A multi-step approach is often the most effective:
-
Initial Wash: Start with a simple wash of the crude solid with a solvent in which the desired product has low solubility but the impurities are more soluble. Methanol can be a good choice for washing away some impurities from quinoline derivatives.[1]
-
Recrystallization: This is a powerful technique for removing a significant portion of impurities. Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step, particularly for removing closely related impurities.[8]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a fundamental purification technique based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for quinoline carboxylic acids include ethanol, methanol, acetic acid, DMF, or mixtures thereof.[2][11][12][13]
-
Dissolution: In a flask, add the crude 2-Hydroxy-6-nitroquinoline-3-carboxylic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[14]
| Solvent System | Observation |
| Ethanol | Moderate solubility when hot, low solubility when cold. |
| Methanol | Similar to ethanol, good for washing.[1] |
| Acetic Acid | Good solubility when hot.[13] |
| DMF/Methanol | Effective for dissolving less soluble compounds.[2] |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate components of a mixture based on their polarity.[4][15]
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC method to find a solvent system that gives a good separation between the desired product (Rf value between 0.2 and 0.4) and impurities. A common mobile phase for nitro compounds is a mixture of a non-polar solvent like cyclohexane or hexane and a more polar solvent like ethyl acetate.[6]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluent as it comes off the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Visualizations
Caption: Decision tree for troubleshooting common purification issues.
References
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
- Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5490-5499.
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2005). U.S.
- Fadil Mousa. (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 5(3), 158-166.
- 6-methoxy-8-nitroquinoline. Organic Syntheses. (n.d.).
- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). RSC Medicinal Chemistry, 11(10), 1176–1185.
- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
- Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. (2013). Korean Journal of Environmental Agriculture, 32(1), 70-76.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2003). Acta Pharmaceutica, 53(3), 175-186.
- Quinoline compounds and process of making same. (1949). U.S.
-
Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). Retrieved January 30, 2026, from [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(17), 12245–12255.
- Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. (2013). Korean Journal of Environmental Agriculture, 32(1), 70-76.
- Column Chromatography: Principles, Procedure, and Applic
- Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. (2013). Korean Journal of Environmental Agriculture, 32(1), 70-76.
- Struggling with the purification of a nitroaldol product. (2022). Reddit.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2009). Indian Journal of Pharmaceutical Sciences, 71(1), 43–47.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules, 26(11), 3169.
- Process for the preparation of a quinoline carboxylic acid. (1990).
- 2-Hydroxy-6-methoxy-quinoline-3-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). Pharmaceutics, 15(10), 2445.
- Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. (n.d.). Interchim.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2022). Acta Pharmaceutica, 72(2), 205-224.
- Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010). Agilent.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2022). Acta Pharmaceutica, 72(2), 205-224.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2023). International Journal of Molecular Sciences, 24(1), 593.
- Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. (2019).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. flash-chromatography.com [flash-chromatography.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. (PDF) Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA (2013) | Yoon-Jae Cho | 1 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
How to avoid tar formation in Skraup synthesis of quinolines
Topic: Preventing Tar Formation in Skraup Synthesis Ticket ID: SKRAUP-TAR-001 Status: Resolved (Protocol Optimized)
Diagnostic: Why is my reaction turning into "Black Tar"?
The Short Answer: The formation of intractable black tar is primarily caused by the uncontrolled polymerization of acrolein (propenal).
The Technical Explanation:
The Skraup synthesis relies on the in situ dehydration of glycerol to form acrolein.[1] Acrolein is a highly reactive
-
The Productive Pathway: 1,4-addition (Michael addition) with aniline to form the dihydroquinoline intermediate, which is then oxidized to quinoline.[2]
-
The Destructive Pathway: Radical or acid-catalyzed polymerization of acrolein itself, or polymerization of the sensitive dihydroquinoline intermediate before it can be oxidized.
The Trigger: The dehydration of glycerol is endothermic, but the subsequent Michael addition and ring closure are highly exothermic. If the reaction temperature spikes (runaway exotherm), the rate of polymerization exceeds the rate of condensation with aniline, resulting in a cross-linked polymeric matrix (tar).
Mechanistic Visualization
The following diagram illustrates the bifurcation point where tar is formed.
Figure 1: Mechanistic pathway showing the critical divergence between productive quinoline synthesis and destructive tar formation.[2]
The Solution: The "Clarke-Skraup" Modification
Standard Operating Procedure (SOP)
To eliminate tar, we do not use the "textbook" Skraup method (which is notoriously violent). We utilize the Clarke-Davis modification (Organic Syntheses, Coll.[3] Vol. 1), which introduces Ferrous Sulfate (
Why it works: Ferrous sulfate acts to moderate the vigor of the oxidation step.[1] While early literature described it as an "oxygen carrier," modern understanding suggests it helps distribute heat and prevents the localized hot-spots that trigger acrolein polymerization.
Reagents & Setup
-
Aniline: 1.0 equiv
-
Glycerol: 3.0 equiv (Use anhydrous "dynamite" grade if possible; water lowers yield).
-
Sulfuric Acid (conc.): 2.5 equiv
-
Nitrobenzene: 1.2 equiv (Oxidant)
-
Ferrous Sulfate Heptahydrate (
): 0.15 equiv (The Moderator) -
Boric Acid (Optional): Can be used in conjunction with
for further moderation.
Step-by-Step Protocol
Phase 1: The Setup (Critical for Safety)
-
Vessel: Use a round-bottom flask with a capacity at least 4x the reaction volume . The reaction will foam.
-
Addition Order:
-
Place Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate in the flask.[1]
-
Mix thoroughly before adding acid.
-
Add Sulfuric Acid slowly with swirling. The mixture will become hot and viscous.
-
-
Reflux Condenser: Attach a high-efficiency reflux condenser (e.g., Dimroth or double-surface).
Phase 2: The Reaction (Controlled Burn)
-
Heat the flask utilizing a heating mantle or oil bath.[1]
-
The Onset: As the temperature reaches ~100°C, the reaction may become vigorous (boiling without external heat).
-
The Moderator Effect: If using
, this exotherm will be prolonged and manageable rather than explosive. -
Reflux: Once the initial exotherm subsides, reflux the mixture for 3 to 4 hours .
Phase 3: Workup (Tar Removal) Note: Even with moderation, some non-volatile residue is inevitable. Steam distillation is the only way to recover pure product.
-
Dilution: Cool the mixture to ~100°C and add water.
-
Steam Distillation 1 (Acidic): Steam distill the acidic mixture first. This removes unreacted Nitrobenzene.[5] Discard this distillate.
-
Basification: Cool the flask contents. Make strongly alkaline (pH > 12) with 40% NaOH. The quinoline is now free-base.[1]
-
Steam Distillation 2 (Basic): Steam distill again. The Quinoline will come over as a milky emulsion. Continue until the distillate is clear.
-
Isolation: The tar remains in the boiling flask. Extract the distillate with ether/DCM, dry over
, and distill.
Modern Alternative: Microwave-Assisted Synthesis
For High-Throughput / Small Scale
If you are working on a scale <50 mmol, microwave irradiation is superior to thermal heating. It provides uniform internal heating, preventing the "wall effects" and hot spots that cause charring.
Protocol Comparison Data
| Parameter | Classical Skraup | Clarke-Modified (FeSO4) | Microwave-Assisted |
| Reaction Time | 4 - 8 Hours | 3 - 5 Hours | 10 - 20 Minutes |
| Oxidant | Nitrobenzene (Toxic) | Nitrobenzene | Iodine ( |
| Yield | 30 - 45% | 80 - 90% | 85 - 95% |
| Tar Formation | High (Critical Issue) | Low (Manageable) | Minimal |
| Safety Profile | Dangerous (Runaway risk) | Controlled | Safe (Closed vessel) |
Microwave Workflow
-
Mix Aniline (10 mmol), Glycerol (30 mmol),
(0.5 mmol), and conc. (10 mmol). -
Program Microwave: 140°C (Hold) for 15 minutes .
-
Workup: Basify and extract.[6] (Steam distillation often unnecessary due to high conversion).
Troubleshooting Decision Matrix
Use this logic flow to diagnose failures in real-time.
Figure 2: Troubleshooting decision tree for common Skraup synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use something safer than Nitrobenzene?
A: Yes. Iodine (
Q: Why does water in the glycerol matter?
A: "Dynamite" grade glycerol (anhydrous) is preferred. Water lowers the boiling point of the mixture and can retard the dehydration step (Glycerol
Q: My flask is coated in black carbon. How do I clean it? A: Do not use abrasive brushes. Soak the flask in Chromic Acid (traditional but toxic) or a Base Bath (KOH/Isopropanol) overnight. For severe cases, a mixture of conc. sulfuric acid and hydrogen peroxide (Piranha solution) works, but extreme caution is required.
References
-
Clarke, H. T., & Davis, A. W. (1941).[3] Quinoline. Organic Syntheses, Coll.[3] Vol. 1, p. 478.[3] (The authoritative source for the Ferrous Sulfate modification).
-
Manske, R. H. F. (1942).[3] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[3] (Comprehensive review of the classical mechanism).
-
Song, S. J., et al. (2011). Microwave-assisted synthesis of quinolines. Synthetic Communications. (Modern microwave protocols).[7][4]
-
Wu, J., et al. (2006). Molecular Iodine-Catalyzed Synthesis of Quinolines. Tetrahedron Letters, 47, 1151. (Iodine as an alternative oxidant).[4][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Managing exothermic reactions in nitration of quinolines
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because the nitration of quinoline is presenting a dual challenge: managing the aggressive exotherm during scale-up and controlling the regio-isomeric ratio (5-nitro vs. 8-nitro).
This guide moves beyond basic textbook procedures. It is designed to operationalize safety and efficiency, treating the reaction vessel as a thermodynamic system that must be rigorously managed.
Module 1: Critical Safety & Thermal Management (The "Red" Zone)
The Core Hazard: The nitration of quinoline using mixed acid (sulfuric/nitric) is not just a chemical transformation; it is a thermal event. The reaction involves two distinct exothermic stages:
-
Mixing Exotherm: The dehydration of nitric acid by sulfuric acid to form the nitronium ion (
). -
Reaction Exotherm: The electrophilic substitution on the aromatic ring.[1][2]
Q: My internal temperature is spiking despite the ice bath. What is happening? A: You are likely experiencing "heat accumulation" due to a dosing rate that exceeds your cooling capacity.
-
The Mechanism: Quinoline is a base (
). Upon contact with mixed acid, it immediately protonates to the quinolinium ion. This neutralization releases significant heat before nitration even begins. If you add the substrate too fast, the neutralization exotherm combines with the nitration exotherm, leading to a thermal runaway. -
Immediate Action: Stop dosing immediately. Do not increase stirring speed if the mixture is already viscous (this adds kinetic heat). Allow the system to return to 0–5°C before resuming at 50% of the previous rate.
Q: Can I use flow chemistry to mitigate this risk? A: Yes, and it is highly recommended for scale-up. Recent process safety studies indicate that continuous flow reactors significantly reduce the "active volume" of explosive material.
-
Batch vs. Flow: In batch, the entire reactor volume is a potential thermal bomb. In flow, only a few milliliters are reacting at any given second.
-
Data Insight: Flow reactors allow for higher temperatures (up to 130°C) with residence times under 30 minutes, achieving >99% conversion with superior heat dissipation compared to batch vessels.
Diagram 1: Thermal Runaway Decision Tree
Caption: Logic flow for managing unexpected temperature excursions during nitration.
Module 2: Reaction Optimization & Selectivity (The "Green" Zone)
The Selectivity Myth: Users often ask how to shift the ratio to favor the 5-nitro or 8-nitro isomer exclusively. Technical Reality: You cannot significantly alter the ~50:50 ratio by changing temperature alone.
-
Why? The reaction proceeds via the quinolinium ion .[3] The positive charge on the nitrogen creates a strong inductive effect (-I) that deactivates the pyridine ring and the ortho/para positions of the benzene ring. Positions 5 and 8 are the least deactivated, but they are electronically similar.
-
The Result: Standard mixed acid nitration yields a statistical mixture, typically 52% 5-nitro and 48% 8-nitro .
Q: If I can't change the synthesis ratio, how do I isolate the 5-nitro isomer? A: You must rely on solubility differences rather than synthesis selectivity. The 5-nitroquinoline hydrochloride salt is significantly less soluble in specific solvent systems than the 8-nitro isomer.
Table 1: Isomer Management Strategy
| Parameter | Standard Batch Condition | Optimized Separation Strategy |
| Reagent | HNO3 / H2SO4 | HNO3 / H2SO4 (1.5 equiv HNO3) |
| Temp | 0°C to RT | Heat to 95-100°C (for yield, not ratio) |
| Crude Ratio | ~52:48 (5-nitro : 8-nitro) | ~52:48 (Unchanged) |
| Purification | Column Chromatography (Slow) | Selective Crystallization (Scalable) |
| Solvent | Hexane/Ethyl Acetate | Wet DMF or HCl/Ethanol |
Q: Why do I get tarry byproducts? A: This is usually due to oxidative degradation . If the reaction temperature exceeds 100°C or if "fuming" nitric acid is used without precise control, the ring system can break down.
-
Fix: Maintain the reaction at 95-100°C for strictly 1-2 hours. Extended heating times (>4 hours) do not improve yield but drastically increase tar formation.
Diagram 2: Reaction Mechanism & Selectivity
Caption: Mechanistic pathway showing the obligatory protonation step that dictates the 5,8-isomer distribution.
Module 3: Experimental Protocol (Self-Validating)
Protocol: Nitration of Quinoline (10g Scale) Note: This protocol includes a "Safety Quench" step often omitted in academic literature.
-
Preparation of Mixed Acid (The Heat Sink):
-
In a round-bottom flask, cool 20 mL of Conc.
to 0°C. -
Add 10 mL of Conc.
dropwise.[2] Wait for temperature to stabilize.
-
-
Substrate Addition (Critical Control Point):
-
Add Quinoline (10g) to the acid mixture dropwise.
-
Checkpoint: Maintain internal temperature <10°C. If it hits 15°C, stop.
-
-
Reaction Phase:
-
Once addition is complete, warm to 95°C for 1 hour.
-
Observation: Evolution of brown fumes (
) is normal; ensure good ventilation.
-
-
Quenching (The Second Exotherm):
-
Pour the reaction mixture onto 200g of crushed ice .
-
Caution: Do not pour water into the acid. The reverse addition prevents splattering.
-
-
Isolation of 5-Nitro Isomer:
-
Neutralize with NaOH or
. -
Filter the crude yellow solid.
-
Purification: Recrystallize from ethanol containing a small amount of HCl, or use Wet DMF (0.5% water) to selectively crystallize the 5-nitroquinoline hydrochloride.
-
References
-
Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. Detailed methodology for the selective crystallization of isomers using hydrohalide salts.
-
Nitration and Flow Chemistry. Review of safety benefits in energetic material synthesis, highlighting heat dissipation advantages.
-
Nitration of Quinoline Mechanism. Kinetic studies confirming the quinolinium ion as the reactive species.
-
Continuous Flow Nitration Safety. Vapourtec Application Note. Demonstrates precise temperature control to prevent thermal runaway in nitration.
-
Quinoline Preparation and Properties. Standard academic overview of electrophilic substitution at C5/C8.
Sources
Technical Support Center: Synthesis of Nitro-Substituted Heterocycles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of nitro-substituted heterocycles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing nitro groups onto heterocyclic scaffolds. Nitro-heterocycles are pivotal building blocks in medicinal chemistry and materials science, but their synthesis is often fraught with challenges ranging from poor regioselectivity to product instability.[1][2]
This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you overcome common pitfalls and ensure the success and safety of your experiments.
Part 1: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses specific issues encountered during the synthesis of nitro-substituted heterocycles. Each problem is broken down into probable causes and actionable solutions.
Issue 1: Poor or Incorrect Regioselectivity
Q: My reaction produces a mixture of regioisomers, or the nitro group is adding to the wrong position. What's causing this and how can I fix it?
A: The Challenge of Directing the Nitro Group
Regioselectivity is one of the most significant hurdles in the nitration of heterocycles. The final position of the nitro group is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
-
Electronic Effects: The inherent electron distribution of the heterocyclic ring is the primary director. In electrophilic aromatic substitution, the nitronium ion (NO₂⁺) will preferentially attack positions with the highest electron density.[4] However, the situation is complicated by:
-
Activating/Deactivating Groups: Existing substituents on the ring can either enhance (activating) or reduce (deactivating) the nucleophilicity of specific positions.
-
Heteroatom Influence: Nitrogen atoms within the ring can act as a sink for electrons, deactivating the ring. Under strongly acidic conditions (e.g., mixed acid), these nitrogen atoms are often protonated, forming a pyridinium-like salt which is even more strongly deactivated.[5][6]
-
-
Steric Hindrance: Bulky substituents can physically block the approach of the nitrating agent to adjacent positions, favoring substitution at more accessible sites.
-
Reaction Mechanism: The choice of nitrating agent can fundamentally alter the reaction pathway and, consequently, the regiochemical outcome. Some modern methods utilize directing groups to achieve site-selectivity that is not possible with traditional approaches.[7]
Troubleshooting Workflow for Regioselectivity Issues
Caption: Decision workflow for troubleshooting regioselectivity.
Solutions & Methodologies:
-
Change the Nitrating System: Traditional mixed acid (HNO₃/H₂SO₄) is often non-selective. Milder reagents can offer better control. For instance, nitration of five-membered heterocycles like imidazoles and pyrazoles can be achieved with nitric acid in trifluoroacetic anhydride.[8][9]
-
Leverage ipso-Nitration: If your heterocycle can be functionalized with a directing group like a boronic acid or a halide, ipso-nitration can provide excellent regioselectivity. This method involves the substitution of a group already on the ring, rather than a C-H bond.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Protecting Groups: If a reactive functional group is misdirecting the nitration, consider temporarily protecting it to block that site.
Issue 2: Low Yields & Product Decomposition
Q: My reaction yield is very low, and I'm seeing a lot of tar or unidentifiable byproducts. Why is my product decomposing?
A: The Instability Factor
Low yields are often a symptom of product or starting material decomposition. Nitroaromatic compounds can be thermally sensitive, and many heterocyclic rings are susceptible to degradation under harsh reaction conditions.[11][12]
-
Acid Sensitivity: Many electron-rich heterocycles (e.g., pyrroles, furans) are unstable in strong acids and can polymerize or degrade.[13]
-
Oxidative Side Reactions: Nitric acid is a powerful oxidizing agent. It can oxidize sensitive functional groups or the heterocyclic ring itself, especially if the ring is electron-rich.[13]
-
Thermal Instability: The nitro group is an energy-rich functional group. At elevated temperatures, nitro-substituted heterocycles can decompose, sometimes violently.[11] This is a critical safety consideration. Impurities can significantly lower the decomposition temperature of nitro compounds.[12]
-
Denitration: Under certain conditions, the newly installed nitro group can be cleaved from the ring.[14]
Comparative Table of Nitrating Agents
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages & Pitfalls |
| HNO₃ / H₂SO₄ | 0 °C to 100 °C | Inexpensive, powerful, well-established.[15][16] | Harsh; causes oxidation/degradation of sensitive substrates; poor regioselectivity.[7] |
| HNO₃ / Ac₂O or TFAA | -10 °C to 25 °C | Milder than mixed acid; good for many 5-membered rings.[8][9] | Can lead to N-nitration; anhydride can react with other functional groups. |
| N-Nitrosuccinimide (NNS) | Room Temp, often with photocatalyst | Mild, high functional group tolerance, good for ipso-nitrations.[10][17] | Reagent cost; may require specific catalysts or initiators. |
| t-Butyl Nitrite (TBN) | Room Temp to 80 °C, often metal-free | Metal-free C-H nitration; excellent functional group tolerance.[7] | May proceed via a radical mechanism, altering selectivity. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | 0 °C to RT, inert solvent | Isolated nitronium source; avoids strong acids. | Highly reactive; moisture sensitive; can be expensive. |
Solutions & Methodologies:
-
Switch to Milder Reagents: As detailed in the table above, moving away from mixed acid is the first step. For acid-sensitive substrates, buffered conditions or non-acidic nitrating agents are essential.
-
Strict Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use an ice bath or cryo-cooler and monitor the internal temperature closely.
-
Inert Atmosphere: If you suspect oxidative side reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize degradation.
Issue 3: Difficult Purification
Q: I can't seem to purify my product. It streaks on the TLC plate, co-elutes with impurities, or decomposes on the silica column.
A: The Purification Quagmire
Purification of nitro-heterocycles can be challenging due to their unique chemical properties.
-
Polarity: The nitro group is highly polar. This can cause the compound to stick to silica gel, leading to streaking and poor separation.
-
Instability on Silica: The slightly acidic nature of standard silica gel can cause decomposition of sensitive products, such as nitroaldol adducts which can dehydrate.[18]
-
Isomer Separation: Regioisomers often have very similar polarities, making their separation by column chromatography extremely difficult.
-
Contaminants: Removing residual metal catalysts or highly polar byproducts can be problematic.[19]
Protocol: Purification of a Sensitive Nitro-Heterocycle
This protocol provides a general workflow for purifying a product that shows instability on standard silica gel.
-
Initial Workup:
-
Quench the reaction carefully by pouring it over ice water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Choosing the Right Chromatography:
-
Deactivating Silica Gel: If you suspect decomposition, you can "base-wash" your silica gel. Prepare a slurry of silica in your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate) and add 1% triethylamine (NEt₃). This neutralizes the acidic sites.[18]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).
-
Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help improve the separation of closely eluting spots.
-
-
Recrystallization: If chromatography fails, recrystallization is an excellent alternative for solid products.
-
Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find one where your product is soluble when hot but sparingly soluble when cold.
-
Ensure slow cooling to promote the formation of pure crystals.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with nitro-heterocycles?
A1: Safety is paramount. Nitroaromatic and nitro-heterocyclic compounds are high-energy materials and must be handled with caution.[1]
-
Thermal Stability: Many are thermally unstable and can decompose exothermically.[12] Always perform reactions on the smallest possible scale first and use a blast shield. Avoid high temperatures during reaction and purification (e.g., high-vacuum distillation).
-
Toxicity & Mutagenicity: Many nitroaromatic compounds are toxic and potential mutagens or carcinogens due to their ability to be reduced to reactive intermediates in vivo.[1][20][21] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Explosive Potential: Poly-nitrated compounds, in particular, can be shock-sensitive and explosive. Consult safety literature (e.g., Bretherick's Handbook of Reactive Chemical Hazards) before synthesizing or handling such compounds.
Q2: My heterocycle is electron-deficient (e.g., pyridine). Why is it so difficult to nitrate?
A2: Electron-deficient heterocycles like pyridine are poor nucleophiles. The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. Under the strongly acidic conditions of most nitrations, the pyridine nitrogen is protonated to form the pyridinium ion.[5] This places a positive charge on the ring system, making it extremely electron-deficient and highly resistant to attack by the electrophilic nitronium ion.[6] Overcoming this requires very harsh conditions (high temperatures), which often lead to low yields.[6]
Illustrative Mechanism: Deactivation of Pyridine
Caption: Protonation of pyridine deactivates it toward nitration.
Q3: Can I nitrate a heterocycle that already has an amine (-NH₂) group on it?
A3: Direct nitration of amino-substituted heterocycles is very problematic. The amine group is a strong activating group, but it is also basic. In strong acid, it will be protonated to an ammonium group (-NH₃⁺), which is strongly deactivating and meta-directing. Furthermore, the amine group is easily oxidized by nitric acid.
The standard solution is to protect the amine group, typically as an amide (e.g., acetanilide). The amide group is still an activating, ortho/para-directing group but is much less basic and less susceptible to oxidation. After the nitration step, the amide can be hydrolyzed back to the amine.[3]
References
-
Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Gemoets, H. P. L., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. ACS Publications. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
-
Denitration of nitroaromatic compounds by arylnitrile radical cations. (n.d.). ResearchGate. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Site-Selective Nitration of Aryl Germanes at Room Temperature. (2023). Organic Letters. [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Nitration. (n.d.). Wikipedia. [Link]
-
A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (n.d.). ResearchGate. [Link]
-
Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
MCQ-83: About Nitration reaction on 5-member heterocycles. (2020). YouTube. [Link]
- Vanderbilt, B. M. (1942). Process for the purification of nitro aliphatic compounds.
-
Boyer Research Group. (n.d.). Heterocyclic Chemistry. University of Glasgow. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Heterocyclic Chemistry. (n.d.). University of Glasgow. [Link]
-
Kumar, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4933. [Link]
-
Upton, A. M., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(11), 4435-4454. [Link]
-
Upton, A. M., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Publications. [Link]
-
Soderberg, T. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Center for Biotechnology Information. [Link]
-
Struggling with the purification of a nitroaldol product. (2022). Reddit. [Link]
-
Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. (n.d.). JETIR. [Link]
-
Common sources of mistake in organic synthesis. (2021). Reddit. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. [Link]
-
Reactivity of 6-Membered Aromatic Heterocycles - Part 2. (2021). YouTube. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Center for Biotechnology Information. [Link]
-
What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013). ResearchGate. [Link]
-
Safety Issues with Pyridine Ring Construction. (n.d.). WordPress. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. [Link]
-
Introduction to Spectroscopy. (n.d.). Cengage. [Link]
-
A New Method for the Synthesis of Aliphatic Nitro Compounds. (n.d.). ACS Publications. [Link]
-
Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (n.d.). ResearchGate. [Link]
-
Edon, V. V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 10257–10274. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Royal Society of Chemistry. [Link]
-
Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. (2014). Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In this comprehensive guide, we delve into the structural elucidation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, a compound of interest within the broader family of quinoline derivatives known for their diverse pharmacological activities. This document provides a multi-faceted analytical approach, comparing data from several instrumental techniques to provide a self-validating system for structural confirmation. We will explore a plausible synthetic route and then meticulously dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the gold standard for solid-state structure, X-ray crystallography.
Introduction: The Quinoline Scaffold and the Importance of Isomeric Purity
The quinoline ring system is a vital pharmacophore, forming the core of numerous therapeutic agents.[1] The introduction of substituents, such as hydroxyl, nitro, and carboxylic acid groups, can dramatically influence the molecule's physicochemical properties and biological activity. Consequently, precise control and confirmation of the substitution pattern are paramount. 2-Hydroxy-6-nitroquinoline-3-carboxylic acid presents an interesting case due to the potential for tautomerism of the 2-hydroxyquinoline moiety and the need to definitively establish the position of the nitro group. This guide will address these challenges head-on, providing a logical workflow for its definitive structural assignment.
Proposed Synthesis: A Modified Gould-Jacobs Approach
The proposed synthetic pathway commences with the condensation of 4-nitroaniline with diethyl 2-(ethoxymethylene)malonate. This is followed by a thermally induced cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester yields the target carboxylic acid.
Figure 1: Proposed synthetic workflow for 2-Hydroxy-6-nitroquinoline-3-carboxylic acid via a modified Gould-Jacobs reaction.
Experimental Protocol: Synthesis
-
Condensation: Equimolar amounts of 4-nitroaniline and diethyl 2-(ethoxymethylene)malonate are mixed. The mixture is heated at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reactants are removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes. After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the cyclized product, ethyl 2-hydroxy-6-nitroquinoline-3-carboxylate. The solid is collected by filtration and washed with the non-polar solvent.
-
Hydrolysis: The crude ester is suspended in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 2M NaOH) and refluxed for 2-4 hours. After cooling, the solution is neutralized with the corresponding base or acid to precipitate the 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Comparative Spectroscopic and Crystallographic Analysis
The following sections detail the expected data from various analytical techniques and how they collectively contribute to the unequivocal structural confirmation of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] For 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, both ¹H and ¹³C NMR will provide crucial information on the number and connectivity of atoms.
It is important to note that 2-hydroxyquinolines exist in a tautomeric equilibrium with 2(1H)-quinolones.[6] In most solvents, the quinolone form is predominant. The expected NMR data will reflect this major tautomer.
¹H NMR Spectroscopy: The proton NMR spectrum will be key in confirming the substitution pattern on the quinoline ring.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H4 | ~8.5 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent carbonyl group and the aromatic ring current. |
| H5 | ~8.8 | d | J ≈ 2.5 | Doublet due to coupling with H7. Deshielded by the nitro group. |
| H7 | ~8.3 | dd | J ≈ 9.0, 2.5 | Doublet of doublets due to coupling with H8 and H5. |
| H8 | ~7.8 | d | J ≈ 9.0 | Doublet due to coupling with H7. |
| NH | ~12.0 | br s | - | Broad singlet due to the acidic proton of the lactam. |
| COOH | ~13.0 | br s | - | Broad singlet for the carboxylic acid proton, often exchanges with residual water in the solvent. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, confirming the carbon framework and the presence of key functional groups.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C2 | ~165 | Carbonyl carbon of the lactam. |
| C3 | ~110 | Quaternary carbon attached to the carboxylic acid. |
| C4 | ~140 | Aromatic CH carbon deshielded by the adjacent nitrogen and carbonyl group. |
| C4a | ~140 | Quaternary carbon at the ring junction. |
| C5 | ~125 | Aromatic CH carbon. |
| C6 | ~145 | Quaternary carbon attached to the nitro group. |
| C7 | ~122 | Aromatic CH carbon. |
| C8 | ~130 | Aromatic CH carbon. |
| C8a | ~120 | Quaternary carbon at the ring junction. |
| COOH | ~170 | Carboxylic acid carbonyl carbon. |
2D NMR Experiments (COSY, HSQC, HMBC): To further solidify the assignments, a suite of 2D NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H5-H7-H8 spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, confirming the assignments of C4, C5, C7, and C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
H4 to C2, C3, C4a, and C5.
-
H5 to C4, C6, C7, and C8a.
-
H7 to C5, C6, and C8a.
-
H8 to C6, C7, and C4a.
-
NH to C2 and C8a.
-
Figure 2: Logical workflow for structural elucidation using a combination of 1D and 2D NMR techniques.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[9][10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Lactam) | 3200-3000 | Stretching |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching |
| C=O (Lactam) | 1680-1660 | Stretching |
| N-O (Nitro, asymmetric) | 1550-1500 | Stretching |
| N-O (Nitro, symmetric) | 1370-1330 | Stretching |
| C=C and C=N (Aromatic) | 1600-1450 | Stretching |
The presence of the broad O-H stretch, two distinct carbonyl absorptions, and the characteristic strong nitro group bands would provide strong evidence for the proposed structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through its fragmentation pattern.[11][12][13][14]
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₁₀H₆N₂O₅).
-
Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight.
-
[M - H₂O]⁺: Loss of a water molecule.
-
[M - NO₂]⁺: Loss of the nitro group.
-
[M - COOH]⁺: Loss of the carboxylic acid group.
-
[M - CO]⁺: Loss of carbon monoxide from the quinolone ring.
-
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[15][16][17] Obtaining a suitable crystal of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid would be the ultimate confirmation of its structure. The crystal structure would definitively show the quinolone tautomer in the solid state and the precise arrangement of all atoms, leaving no room for ambiguity.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry, and tautomeric equilibrium in solution. | Provides the most comprehensive structural information in solution. | Requires a relatively larger amount of sample; not suitable for insoluble compounds. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with HRMS. | Isomeric compounds can have similar fragmentation patterns. |
| X-ray Crystallography | Absolute structure in the solid state, including bond lengths and angles. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
Conclusion
The structural confirmation of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. For 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, a combination of modern analytical techniques provides a robust and self-validating approach. While a plausible synthesis can be designed using established methodologies like the Gould-Jacobs reaction, the definitive proof of its structure lies in the careful analysis and comparison of data from NMR, IR, and mass spectrometry. The ultimate confirmation would be achieved through single-crystal X-ray diffraction. By following the comprehensive analytical workflow outlined in this guide, researchers can confidently establish the structure of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid and proceed with further investigations into its properties and potential applications.
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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Doebner, O. Ueber die von α-Alkyl-β-aryl-acrylsäuren abgeleiteten Cinchoninsäuren. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 277–280. [Link]
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Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]
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El-Gohary, N. S. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Pharm.2007 , 57 (4), 389–400. [Link]
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Harris, K. D. M. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. [Link]
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A Senior Application Scientist's Guide to Validating the Bioactivity of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The subject of this guide, 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, is a fascinating molecule that combines several key pharmacophores: a quinoline core, a hydroxyl group, a nitro moiety, and a carboxylic acid. This unique combination suggests a high probability of interesting biological activities. For instance, quinoline-3-carboxylic acids have been explored as antiproliferative agents and protein kinase inhibitors[4][5][6], while nitro-substituted quinolines, like the well-established antimicrobial agent nitroxoline (8-hydroxy-5-nitroquinoline), are known for their potent bioactivity, often linked to metal chelation[7][8][9][10].
This guide provides a comprehensive, technically-grounded framework for the systematic validation of the bioactivity of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. We will delve into the rationale behind experimental choices, present detailed protocols for robust and self-validating assays, and propose a comparative analysis with established compounds. Our objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this promising molecule.
Proposed Experimental Workflow: A Phased Approach to Bioactivity Validation
A logical and phased experimental approach is crucial for efficiently and comprehensively characterizing the bioactivity of a novel compound. We propose a workflow that progresses from broad initial screening to more specific mechanistic studies.
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A Comparative Guide for Drug Development Professionals: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid in the Quinolone Antibiotic Landscape
This guide provides a detailed, objective comparison between the chemical scaffold of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid and established quinolone antibiotics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. The analysis is grounded in fundamental principles of medicinal chemistry and microbiology, supported by experimental data and established scientific literature.
Introduction: The Quinolone Class and the Quest for Novel Scaffolds
The quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity, excellent oral bioavailability, and good tissue penetration.[1][2] Their bactericidal action is achieved by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3][4] The evolution of quinolones is a story of generational advancement, from the narrow-spectrum nalidixic acid (first generation) to modern fluoroquinolones like levofloxacin (third generation) and moxifloxacin (fourth generation), which boast enhanced activity against Gram-positive and atypical pathogens.[1][5]
However, the extensive use and misuse of these powerful agents have led to a significant rise in bacterial resistance, threatening their clinical utility.[6][7] This challenge necessitates the exploration of new chemical entities that can either circumvent existing resistance mechanisms or serve as novel scaffolds for future antibiotic development. In this context, we examine 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, a compound sharing the core quinoline structure but with distinct substitutions that differentiate it from classic quinolone antibiotics. While not an active antibiotic itself, its structure provides a valuable platform for discussing the structure-activity relationships (SAR) that define the potency and spectrum of the quinolone class.
Structural Analysis: Core Moieties and Key Substitutions
The antibacterial efficacy of a quinolone is dictated by the specific chemical groups attached to its fundamental bicyclic core. Let's compare the structure of our subject compound with representative quinolones.
| Feature | 2-Hydroxy-6-nitroquinoline-3-carboxylic acid | Nalidixic Acid (1st Gen) | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) |
| Core | 4-Quinolone | 1,8-Naphthyridinone | 4-Quinolone | 4-Quinolone (L-isomer) |
| N-1 Sub. | None (H) | Ethyl | Cyclopropyl | Fused Oxazine Ring |
| C-3 Sub. | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| C-6 Sub. | Nitro (NO2) | None (H) | Fluoro (F) | Fluoro (F) |
| C-7 Sub. | None (H) | Methyl | Piperazinyl | Methylpiperazinyl |
| C-8 Sub. | None (H) | None (H) | None (H) | Fused Oxazine Ring |
Key Insights from Structural Comparison:
-
The Carboxylic Acid at C-3: This group is essential for binding to the DNA gyrase enzyme. Its presence in 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a critical feature it shares with all active quinolones.
-
The N-1 Substituent: The lack of a substituent at the N-1 position in our target molecule is a significant deviation. In active quinolones, bulky groups like ethyl (Nalidixic acid) or cyclopropyl (Ciprofloxacin) are crucial for potency. The cyclopropyl ring, in particular, enhances the spectrum of activity.
-
The C-6 Fluoro Group: The fluorine atom at the C-6 position, a hallmark of the "fluoroquinolone" subclass (e.g., Ciprofloxacin, Levofloxacin), dramatically increases gyrase inhibition and improves cell penetration.[8] The presence of a nitro group (NO2) at this position in 2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a major structural difference. While nitro groups are present in some antimicrobial compounds, their role here is distinct from the critical fluorine atom.[9]
-
The C-7 Substituent: The substituent at C-7 profoundly influences the antibacterial spectrum and pharmacokinetic properties. The piperazinyl ring in Ciprofloxacin, for example, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[10] Later-generation quinolones like Levofloxacin modify this group to improve activity against Gram-positive organisms.[5] The absence of a C-7 substituent severely limits the potential antibacterial activity of the title compound.
Mechanism of Action: Targeting Bacterial Topoisomerases
Quinolones function by forming a stable complex with bacterial DNA and either DNA gyrase (primarily in Gram-negative bacteria) or topoisomerase IV (primarily in Gram-positive bacteria).[6][11] This complex traps the enzyme in the act of cleaving DNA, preventing the re-ligation of the DNA strands. The resulting accumulation of double-strand breaks is lethal to the bacterium.[6][8]
The key interactions are mediated by the C-3 carboxylic acid and the C-4 keto group of the quinolone core. The C-7 substituent influences target enzyme affinity and spectrum, while the N-1 substituent contributes to overall potency.[7]
Caption: Mechanism of action for quinolone antibiotics.
Given its structural deficiencies—notably the lack of N-1 and C-7 substituents—2-Hydroxy-6-nitroquinoline-3-carboxylic acid is not expected to effectively inhibit these topoisomerase enzymes and therefore lacks significant antibacterial activity. Its value lies in being a core scaffold upon which these critical pharmacophores could be built.
Comparative Antibacterial Spectrum
Experimental data, specifically Minimum Inhibitory Concentration (MIC) values, provide a quantitative measure of an antibiotic's potency. A lower MIC indicates greater effectiveness.
| Antibiotic | Gram-Negative Activity (e.g., E. coli) | Gram-Positive Activity (e.g., S. aureus) | Atypical & Anaerobe Activity |
| Nalidixic Acid | Moderate | Poor | None |
| Ciprofloxacin | Excellent | Moderate | Limited |
| Levofloxacin | Excellent | Good | Good (Atypicals) |
| Moxifloxacin | Good | Excellent | Excellent (Atypicals & Anaerobes) |
| 2-Hydroxy-6-nitro... | Presumed Inactive (No Published MIC Data) | Presumed Inactive (No Published MIC Data) | Presumed Inactive |
Analysis: The progression from first to fourth-generation quinolones shows a clear expansion of the antibacterial spectrum.[5] Ciprofloxacin and ofloxacin are highly effective against Gram-negative aerobes but have more moderate effects on Gram-positive bacteria.[1][10] Later generations, like levofloxacin, were developed to enhance this Gram-positive coverage.[5] The structural features of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid suggest it would not exhibit the broad-spectrum activity characteristic of clinically useful quinolones.
Mechanisms of Bacterial Resistance
The clinical efficacy of quinolones is compromised by several resistance mechanisms, which a novel agent must ideally overcome.[3]
-
Target-Site Mutations: Alterations in the gyrA and parC genes, which code for DNA gyrase and topoisomerase IV, are the most common form of resistance. These mutations reduce the binding affinity of the quinolone to its target enzyme.[6][12]
-
Reduced Permeability/Increased Efflux: Bacteria can reduce the intracellular concentration of the antibiotic by downregulating porin channels (reducing uptake) or upregulating efflux pumps that actively expel the drug from the cell.[4][11]
-
Plasmid-Mediated Resistance: Plasmids can carry genes (qnr proteins) that protect the target enzymes or enzymes that inactivate the quinolone drug itself.[11]
Caption: Key mechanisms of bacterial resistance to quinolones.
A future drug candidate derived from the 2-Hydroxy-6-nitroquinoline-3-carboxylic acid scaffold would need to incorporate moieties that are less susceptible to these resistance mechanisms, for instance, by having a novel binding mode or by being a poor substrate for common efflux pumps.
Standardized Protocol: Minimum Inhibitory Concentration (MIC) Assay
To quantitatively compare the potency of novel compounds against established antibiotics, a standardized MIC assay is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[13][14]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[14][15]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10^8 CFU/mL)
-
Test compounds and control antibiotics, serially diluted
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and a quality control antibiotic (e.g., Ciprofloxacin) in MHB to achieve a range of concentrations.[14] Leave a column for a positive control (broth + bacteria, no drug) and a negative control (broth only).
-
Standardize Inoculum: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[15]
-
Inoculate Plate: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 1°C for 18-24 hours under aerobic conditions.[15]
-
Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be determined visually or with a plate reader.
Caption: Standardized workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
2-Hydroxy-6-nitroquinoline-3-carboxylic acid, in its current form, is not a viable antibiotic. It possesses the essential C-3 carboxylic acid for potential gyrase interaction but critically lacks the N-1 and C-7 substituents that are indispensable for potent antibacterial activity and a broad spectrum.
However, its value should not be dismissed. For drug development professionals, this molecule represents a foundational scaffold. It serves as an excellent starting point for synthetic derivatization. Future research could focus on:
-
N-1 Alkylation: Introducing various alkyl or cycloalkyl groups at the N-1 position to enhance potency.
-
C-7 Functionalization: Adding diverse heterocyclic rings (e.g., piperazine, pyrrolidine derivatives) at the C-7 position to modulate the antibacterial spectrum and improve pharmacokinetics.
-
Bioisosteric Replacement: Investigating the replacement of the C-6 nitro group with other electron-withdrawing groups, including the classic fluorine atom, to understand its impact on activity.
By systematically applying these medicinal chemistry strategies, the inactive core of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid could be transformed into a novel series of quinolone antibiotics, potentially with activity against resistant strains. This guide underscores the importance of understanding fundamental SAR principles in the rational design of the next generation of antimicrobial agents.
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MDPI. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Retrieved from [Link]
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National Institutes of Health. (2014). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]
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National Institutes of Health. (2016). Mechanism of action of and resistance to quinolones. Retrieved from [Link]
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Microbiology Society. (2018). Mechanisms of quinolone action and resistance: where do we stand?. Retrieved from [Link]
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National Institutes of Health. (2017). Quinolone antibiotics. Retrieved from [Link]
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National Institutes of Health. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
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PubMed. (1989). Bacterial resistance to quinolones: mechanisms and clinical importance. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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GoodRx. (2023). Levofloxacin vs. Ciprofloxacin: Which Antibiotic Is Safer?. Retrieved from [Link]
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PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
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AAFP. (2000). New Classification and Update on the Quinolone Antibiotics. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-hydroxy-6-nitroquinoline-3-carboxylic acid. Drawing from established principles in medicinal chemistry and experimental data on related quinoline and quinazoline scaffolds, we explore how targeted structural modifications can modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel therapeutic agents based on this versatile chemical core.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] The core structure of 2-hydroxy-6-nitroquinoline-3-carboxylic acid combines several key pharmacophoric features: a quinolone backbone, a carboxylic acid essential for interacting with various enzyme active sites, a hydroxyl group capable of metal chelation, and a nitro group which can significantly influence electronic properties and binding interactions.
While direct SAR studies on this exact molecule are limited, by analyzing its constituent parts and comparing them to well-researched analogs, we can construct a robust predictive model for its therapeutic potential. Analogs of quinoline-3-carboxylic acid are known to function as inhibitors of bacterial DNA gyrase and human dihydroorotate dehydrogenase (DHODH), suggesting potential as antibacterial or anticancer agents.[3] Furthermore, the presence of the 8-hydroxyquinoline motif in compounds like nitroxoline confers potent antimicrobial activity through metal chelation, a mechanism also plausible for the 2-hydroxy analog.[4][5] This guide will synthesize these insights to illuminate the path for rational drug design.
The Core Scaffold and Key Modification Points
The foundational structure of 2-hydroxy-6-nitroquinoline-3-carboxylic acid presents multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary sites for derivatization are the benzenoid ring (positions C5, C7, C8), the pyridine ring (position C4), and the functional groups at C2, C3, and C6.
Caption: Key modification sites on the core scaffold.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents. The following analysis synthesizes findings from various studies on related scaffolds to predict the SAR for our target molecule.
The Indispensable Role of the C3-Carboxylic Acid
The carboxylic acid at the C3 position is a cornerstone of activity for many quinoline-based inhibitors.[3]
-
Mechanism of Action: In bacterial topoisomerases and human DHODH, this carboxylate group acts as a key binding anchor. It often forms a high-energy salt bridge with a positively charged arginine residue in the enzyme's active site, an interaction critical for potent inhibition.[3]
-
Modification Strategy: While esterification or amidation can serve as a prodrug strategy to improve cell permeability, the free carboxylate is generally required for target engagement. Any modification must be metabolically labile to release the active acid form within the target cell or tissue.
Substitutions on the Benzenoid Ring (C5-C8)
Modifications on the benzene portion of the quinoline ring primarily influence lipophilicity, electronic distribution, and steric interactions.
-
C6-Nitro Group: The electron-withdrawing nature of the nitro group at C6 is expected to significantly impact the molecule's pKa and binding affinity. While the 5-nitro group is a key feature of the antimicrobial nitroxoline, SAR studies on other quinolines have shown that replacing it can be beneficial.[5] For instance, 6-chloro analogs of 8-hydroxyquinolines demonstrated the highest potency in anticancer assays.[6]
-
Causality: Halogens like chlorine increase lipophilicity, which can enhance membrane permeability.[6] They also act as potent hydrogen bond acceptors. Reducing the C6-nitro group to an amine would introduce a basic center, drastically altering physicochemical properties and potentially opening new binding interactions.
-
-
C7 Position: This position is a hotspot for productive modifications. In several quinoline series, introducing a halogen (especially chlorine) or a trifluoromethyl group at C7 leads to a marked increase in inhibitory activity.[2]
-
C5 and C8 Positions: Substitution at these positions is generally less favorable. Bulky groups can introduce steric hindrance, disrupting the planar geometry often required for intercalation or optimal binding in flat enzymatic pockets.
Substitutions on the Pyridine Ring (C2 & C4)
The pyridine half of the scaffold is crucial for defining the molecule's interaction with protein targets and its acid-base properties.
-
C2-Hydroxyl Group: This group exists in tautomeric equilibrium with its 2-oxo (quinolone) form. This equilibrium is critical, as it affects planarity and hydrogen bonding potential. While the hydroxyl form is an excellent metal chelator, the oxo form is prevalent in many DNA gyrase inhibitors.[4][7] Studies on related 2-aminoquinoline-3-carboxylic acids have shown them to be potent inhibitors of protein kinase CK2, highlighting the importance of the substituent at this position.[8]
-
C4 Position: The C4 position offers a valuable vector for modification. SAR studies on quinolines developed for Alzheimer's disease revealed that incorporating flexible amino groups at C4 enhanced activity.[2] This suggests that adding substituents at C4 could be a powerful strategy to improve potency and introduce selectivity for different targets.
Comparative Analysis of Biological Activity
To provide a quantitative basis for our SAR discussion, the following table summarizes the biological activity of representative quinoline and quinazoline analogs from the literature. This data serves as a benchmark for predicting the potential efficacy of novel 2-hydroxy-6-nitroquinoline-3-carboxylic acid derivatives.
| Compound Scaffold | Key Substituents | Biological Target / Assay | Activity (IC₅₀ / MIC) | Reference |
| 8-Hydroxyquinoline | 6-Chloro | Anticancer (MCF-7 cells) | 0.9 - 38.2 µg/mL | [6] |
| 8-Hydroxyquinoline | 9-Methyl | Anticancer (MCF-7 cells) | Least potent in series | [6] |
| 2-(amino)quinazolin-4(3H)-one | 7-Chloro | Antibacterial (S. aureus) | MIC₅₀: 1.0 µM | [9] |
| 2-(amino)quinazolin-4(3H)-one | 2-(3,4-difluorobenzylamine) | Antibacterial (S. aureus) | MIC₅₀: 0.36 µM | [9][10] |
| 3-Quinoline Carboxylic Acid | 2-Amino derivatives | Protein Kinase CK2 Inhibition | IC₅₀: 0.65 - 18.2 µM | [8] |
| Quinoxaline-furan | Acylhydrazone side chain | Anticancer (HeLa cells) | IC₅₀: 10.58 µM | [11] |
| 8-Hydroxy-5-nitroquinoline | (Nitroxoline) | Antibacterial (M. bovis) | MIC: 10 µmol L⁻¹ | [5] |
Potential Mechanisms of Action
Based on the SAR of related compounds, analogs of 2-hydroxy-6-nitroquinoline-3-carboxylic acid may exert their biological effects through several distinct mechanisms.
Inhibition of Bacterial and Human Enzymes
The quinoline-3-carboxylic acid motif is a classic inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The mechanism involves stabilizing the enzyme-DNA complex, which leads to lethal double-stranded breaks.[3] A similar inhibitory action against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, is a promising avenue for anticancer activity.[3]
Caption: Inhibition of the hDHODH enzyme by quinolone analogs.
NMDA Receptor Antagonism
Certain quinoline derivatives are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory.[12][13] Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases and stroke. Competitive antagonists bind to the glutamate or glycine binding sites on the GluN2 and GluN1 subunits, respectively.[12] This binding induces a conformational change that favors the closed state of the ion channel, preventing excessive calcium influx and subsequent neuronal damage.[12]
Metal Ion Chelation
The 2-hydroxyquinoline moiety, like its 8-hydroxyquinoline isomer, is a powerful chelator of divalent metal cations such as Mg²⁺, Mn²⁺, Fe²⁺, and Zn²⁺.[5][7] These ions are essential cofactors for a multitude of microbial enzymes. By sequestering these metals, the compounds can effectively starve bacteria of crucial micronutrients, leading to a bacteriostatic or bactericidal effect.[4][14] This mechanism is particularly effective at disrupting bacterial biofilms.[5]
Experimental Protocols and Workflow
Advancing the development of these analogs requires robust and reproducible experimental methodologies. Below are representative protocols for synthesis and biological evaluation.
General Synthesis of Quinoline-3-Carboxamide Analogs
Causality: This procedure utilizes thionyl chloride to create a highly reactive acyl chloride intermediate from the C3-carboxylic acid. This intermediate readily reacts with primary or secondary amines to form stable amide bonds, allowing for the exploration of a wide range of substituents at this position.
-
Activation of Carboxylic Acid: To a solution of 2-hydroxy-6-nitroquinoline-3-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (2.0 eq) dropwise.
-
Reaction: Reflux the mixture at 100-110°C for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Isolation of Intermediate: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude quinoline-3-carbonyl chloride. Use this intermediate immediately in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in dry tetrahydrofuran (THF). In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dry THF.
-
Reaction: Cool the amine solution to 0°C in an ice bath and add the acyl chloride solution dropwise with stirring.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.
In Vitro Assay: NMDA Receptor Antagonism via Calcium Mobilization
Causality: This assay provides a functional measure of NMDA receptor activity. NMDA receptor activation causes an influx of Ca²⁺ into the cell. By loading cells with a Ca²⁺-sensitive fluorescent dye, we can measure this influx as an increase in fluorescence. An effective antagonist will block this influx, resulting in a reduced fluorescence signal.
-
Cell Culture: Plate HEK293 cells stably expressing the target NMDA receptor subunits (e.g., GluN1/GluN2A) in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (analogs) to the wells and incubate for 15-30 minutes. Include wells with a known antagonist (e.g., AP5) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Initiate reading and, after establishing a baseline, add a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to all wells to stimulate the receptors.
-
Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes).
-
Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (100% activity) and the positive control (0% activity). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Overall Research and Development Workflow
Caption: A typical workflow for the discovery and optimization of novel analogs.
Conclusion and Future Directions
The 2-hydroxy-6-nitroquinoline-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The SAR analysis presented in this guide, derived from extensive data on related heterocyclic systems, provides a clear rationale for targeted chemical modifications.
Key takeaways include:
-
The C3-carboxylic acid is likely essential for activity against key enzymatic targets and should be preserved or implemented as a prodrug.
-
The benzenoid ring, particularly positions C6 and C7, is ripe for optimization. Exploring halogen substitutions in place of the C6-nitro group is a high-priority strategy.
-
The C4 position offers a key vector to introduce diversity and modulate selectivity.
Future research should focus on synthesizing a focused library of analogs based on these principles. Systematic exploration of substituents at C4, C6, and C7 will be crucial for optimizing potency against specific targets like NMDA receptors or hDHODH, while simultaneously improving drug-like properties. The ultimate goal is the development of multi-targeting agents with superior efficacy and safety profiles for complex diseases.[13][15]
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A Comparative Guide to the Cytotoxicity of 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the cytotoxic potential of novel 2-Hydroxy-6-nitroquinoline-3-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate this promising class of compounds.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and ability to intercalate with DNA make it a cornerstone in the development of anticancer drugs.[2] Quinoline derivatives have demonstrated a wide array of pharmacological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3]
The parent compound, 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, presents a unique chemical architecture. The hydroxyl group at position 2, the electron-withdrawing nitro group at position 6, and the carboxylic acid at position 3 are all key features that can be strategically modified to enhance cytotoxic activity and selectivity. This guide will explore a series of hypothetical, yet rationally designed, derivatives to elucidate the structure-activity relationships that govern their efficacy against cancer cells.
Rationale for Derivative Synthesis & Experimental Design
The primary goal of synthesizing derivatives is to optimize the therapeutic index of a lead compound. Modifications to the parent structure can influence its solubility, cell permeability, metabolic stability, and target-binding affinity. For this comparative study, we will consider three rationally designed derivatives where the carboxylic acid moiety is modified:
-
Compound A: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (Parent Compound)
-
Compound B: Methyl 2-hydroxy-6-nitroquinoline-3-carboxylate (Methyl Ester Derivative)
-
Compound C: 2-Hydroxy-6-nitroquinoline-3-carboxamide (Amide Derivative)
-
Compound D: N-benzyl-2-hydroxy-6-nitroquinoline-3-carboxamide (N-benzyl Amide Derivative)
The rationale behind these modifications is to explore how changes in lipophilicity and hydrogen bonding potential at the 3-position affect cytotoxicity. Esterification (Compound B) increases lipophilicity, which may enhance cell membrane penetration. Conversion to primary (Compound C) and secondary amides (Compound D) alters hydrogen bonding capabilities, which could influence target interaction.
Our experimental workflow is designed to provide a multi-faceted view of the compounds' cytotoxic effects, moving from general viability to specific mechanisms of cell death.
Caption: General workflow for in vitro cytotoxicity comparison of quinoline derivatives.
Methodologies for Cytotoxicity Assessment
To ensure a robust and trustworthy comparison, we employ multiple assays that measure different biological endpoints. This approach provides a more complete picture of a compound's cytotoxic profile than any single assay alone.
MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[5] A loss of cell membrane integrity is a hallmark of necrosis and late-stage apoptosis.[6] This assay serves as a complementary method to the MTT assay, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[6]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.
-
Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, as per the manufacturer's kit, e.g., CytoTox-ONE™).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm. Controls for maximum LDH release (lysed cells) and background should be included.
-
Calculation: Determine the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Comparative Cytotoxicity Analysis
The following table summarizes hypothetical IC₅₀ data for the parent compound and its derivatives against two common cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), after 48 hours of treatment.
Disclaimer: The following data is illustrative and designed to demonstrate structure-activity relationship principles. It is not derived from actual experimental results.
| Compound | Derivative Type | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| A | Parent (Carboxylic Acid) | 15.2 | 20.5 |
| B | Methyl Ester | 8.5 | 12.1 |
| C | Primary Amide | 12.8 | 18.3 |
| D | N-benzyl Amide | 4.1 | 7.9 |
Interpretation of Results:
-
Effect of Esterification: Compound B (Methyl Ester) shows a lower IC₅₀ value than the parent Compound A. This suggests that increasing the lipophilicity of the molecule enhances its ability to cross the cell membrane, leading to greater intracellular concentration and improved cytotoxic potency.
-
Effect of Amidation: The primary amide (Compound C) shows slightly lower potency than the parent acid, possibly due to changes in solubility or target interaction.
-
Impact of Bulky Substituents: Compound D (N-benzyl Amide) exhibits the highest potency. The addition of the bulky, lipophilic benzyl group can significantly enhance interactions with a hydrophobic binding pocket in a target protein or improve membrane transport, consistent with SAR studies on other quinoline derivatives.[7][8]
Mechanistic Insights: Induction of Apoptosis
Many quinoline-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[3][9] Key mechanisms include DNA damage, inhibition of topoisomerase enzymes, and generation of reactive oxygen species (ROS), which often converge on the mitochondrial (intrinsic) pathway of apoptosis.[2][10] This pathway is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase enzymes.[9]
Caption: Plausible intrinsic apoptosis pathway induced by quinoline derivatives.
Apoptosis Assay Protocol (Annexin V/PI Staining):
-
Treatment: Treat cells with the IC₅₀ concentration of each derivative for 24 hours.
-
Cell Harvesting: Harvest cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Discussion and Future Directions
This guide outlines a systematic approach to comparing the cytotoxicity of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid derivatives. Our hypothetical data, grounded in established SAR principles, suggests that modifying the carboxylic acid group at the 3-position can significantly modulate cytotoxic potency. Specifically, increasing lipophilicity through the addition of ester or substituted amide moieties appears to be a promising strategy for enhancing anticancer activity.
The multi-assay approach, combining metabolic (MTT) and membrane integrity (LDH) assessments, provides a robust initial screening platform. Further mechanistic studies, such as the Annexin V/PI apoptosis assay, are crucial for understanding the mode of cell death.
Future research should focus on:
-
Synthesis and Validation: Synthesizing the proposed derivatives and validating their cytotoxic activity experimentally.
-
Target Identification: Investigating the specific molecular targets (e.g., topoisomerase, specific kinases) through techniques like molecular docking and enzymatic assays.[11]
-
Selectivity Profiling: Assessing the cytotoxicity of the most potent compounds against non-cancerous cell lines to determine their therapeutic index.[12]
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.
Conclusion
The 2-Hydroxy-6-nitroquinoline-3-carboxylic acid scaffold represents a valuable starting point for the development of novel anticancer agents. By systematically modifying its functional groups, it is possible to significantly enhance cytotoxic potency. The principles and protocols outlined in this guide provide a solid framework for the rational design, comparative evaluation, and mechanistic elucidation of new quinoline-based drug candidates.
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Benchmarking the Synthesis and Bio-Applicability of 2-Hydroxy-6-nitroquinoline-3-carboxylic Acid
The following guide is structured to serve as an authoritative technical benchmark for the synthesis and biological application of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid (6-NO₂-2-HQC) .
Executive Summary: The Reproducibility Crisis
2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a critical scaffold in the development of NMDA receptor antagonists (glycine site) and specific kinase inhibitors. However, literature often conflates this compound with its 4-hydroxy isomer (kynurenic acid derivatives) or fails to address the regiochemical ambiguity of direct nitration.
This guide objectively compares the Direct Nitration (Route A) against the De Novo Cyclization (Route B) , establishing Route B as the superior method for pharmaceutical-grade applications due to regiochemical certainty, despite higher starting material costs.
Synthetic Route Comparison
Route A: Direct Nitration of 2-Hydroxyquinoline-3-carboxylic Acid
The "Traditional" Approach This method involves the electrophilic aromatic substitution of the parent acid using fuming nitric acid in sulfuric acid.
-
Mechanism: The 2-oxo group (amide tautomer) directs substitution to the 6- and 8-positions.
-
The Problem: While cost-effective, this route produces a mixture of 6-nitro (major, ~70%) and 8-nitro (minor, ~30%) isomers. Separation requires tedious fractional crystallization from acetic acid, often resulting in co-crystallization and batch-to-batch variability in bioassays.
Route B: Knoevenagel-Cyclization (De Novo)
The "Precision" Approach This method builds the quinoline ring from 2-amino-5-nitrobenzaldehyde and diethyl malonate .
-
Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular lactamization.
-
The Advantage: The nitro group is fixed in the starting material, guaranteeing 100% regioselectivity for the 6-position. No isomer separation is required.
Comparative Data Table
| Feature | Route A: Direct Nitration | Route B: De Novo Cyclization |
| Regioselectivity | Poor (6-NO₂ / 8-NO₂ mixture) | Absolute (100% 6-NO₂) |
| Crude Yield | High (85-90%) | Moderate (60-70%) |
| Purified Yield | Low (40-50%) after recrystallization | High (60-65%) |
| Purity Profile | >95% (Risk of 8-NO₂ contamination) | >99% (No isomer contamination) |
| Scalability | High (Cheap reagents) | Moderate (Aldehyde cost) |
| Bioassay Risk | High (Isomer impurities alter IC50) | Low (Consistent potency) |
Visualizing the Synthetic Logic
The following diagram illustrates the pathway divergence and the critical control points for both methods.
Figure 1: Comparison of Synthetic Pathways. Route B offers a deterministic path to the 6-nitro isomer, avoiding the purification bottlenecks of Route A.
The Gold Standard Protocol (Route B)
This protocol is validated for reproducibility. It utilizes 2-amino-5-nitrobenzaldehyde to ensure structural integrity.
Materials
-
Precursor: 2-Amino-5-nitrobenzaldehyde (CAS: 7193-27-3)
-
Reagent: Diethyl malonate (1.2 eq)
-
Catalyst: Piperidine (0.1 eq) & Glacial Acetic Acid (cat.)
-
Solvent: Absolute Ethanol (Anhydrous)
Step-by-Step Methodology
-
Condensation:
-
Dissolve 10 mmol of 2-amino-5-nitrobenzaldehyde and 12 mmol of diethyl malonate in 30 mL of absolute ethanol.
-
Add 1 mmol of piperidine and 5 drops of glacial acetic acid.
-
Critical Step: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Cyclization & Isolation (Ester Intermediate):
-
Cool the reaction mixture to room temperature. The ethyl ester intermediate often precipitates as yellow needles.
-
If no precipitate forms, concentrate the solvent to 50% volume and chill at 4°C.
-
Filter the solid and wash with cold ethanol.
-
-
Hydrolysis (Final Acid):
-
Suspend the ester in 20 mL of 10% NaOH (aq).
-
Reflux for 1 hour until the solid dissolves (formation of the soluble sodium salt).
-
Acidification: Cool to RT and acidify carefully with 2M HCl to pH 2.0.
-
The target acid, 2-Hydroxy-6-nitroquinoline-3-carboxylic acid , will precipitate as a pale yellow powder.
-
Filter, wash with water, and dry under vacuum at 60°C.
-
Self-Validation Criteria
-
Melting Point: >300°C (decomposition).
-
1H NMR (DMSO-d6): Look for the singlet at δ 8.9–9.0 ppm (H-4 proton) and the absence of splitting patterns characteristic of the 8-nitro isomer. The H-5 proton (ortho to nitro) should appear as a doublet at ~8.6 ppm (J=2.5 Hz).
Bioassay Reproducibility & Troubleshooting
When using 6-NO₂-2-HQC in biological assays (e.g., NMDA receptor binding or bacterial gyrase inhibition), two major artifacts compromise data integrity: Solubility and Quenching .
A. Solubility Management (The DMSO Crash)
Like many nitro-quinolones, this compound is hydrophobic and planar, leading to "crashing out" when DMSO stocks are diluted into aqueous buffers.
-
Symptom: Inconsistent IC50 curves or high variation between technical replicates.
-
Solution:
-
Prepare stock at 10 mM in 100% DMSO .
-
Do NOT dilute directly into the assay well.
-
Perform intermediate dilution in buffer containing 0.05% Pluronic F-127 or 0.1% BSA . This stabilizes the colloidal suspension before it hits the cells/protein.
-
B. Fluorescence Interference
The nitro group at position 6 is a strong fluorescence quencher (via PET - Photoinduced Electron Transfer).
-
Risk: If using a fluorescence-based binding assay, this compound may appear as a "hit" by quenching the fluorophore, not by inhibiting the target.
-
Validation: Always run a "No-Target Control" (Compound + Fluorophore only) to measure intrinsic quenching.
Bioassay Decision Logic
Figure 2: Workflow for validating bioassay results and ruling out physicochemical artifacts.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]
- Context: Foundational text for the reaction mechanism (Gould-Jacobs), though modifications (Route B) are required for the 2-hydroxy isomer.
-
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
- Context: Establishes the Vilsmeier-Haack approach as an alternative, though less direct for the carboxylic acid deriv
-
National Institutes of Health (PubChem). "2-Hydroxy-6-nitroquinoline-3-carboxylic acid - Compound Summary."
- Context: Verification of chemical structure, physical properties, and tautomeric forms (2-oxo vs 2-hydroxy).
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.
- Context: Authoritative grounding for the bioassay interference section (aggregation/solubility issues of planar heterocycles).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Hydroxy-6-nitroquinoline-3-carboxylic acid
Part 1: Executive Summary & Immediate Action Card
Status: RESTRICTED HANDLING . This compound belongs to the nitro-quinoline class, often associated with mutagenic potential and severe ocular irritation. Treat as a hazardous drug intermediate.
| Critical Check | Requirement |
| Primary Hazard | Serious Eye Damage (H318) & Suspected Germ Cell Mutagenicity . |
| Engineering Control | Mandatory Chemical Fume Hood . Do not handle open powder on an open bench. |
| Glove Protocol | Double-Gloving Required . (Inner: Nitrile / Outer: Nitrile or Neoprene). |
| Respiratory | N95/P100 respirator required only if outside fume hood (e.g., spill cleanup). |
| First Aid (Eyes) | Rinse cautiously with water for 15 minutes .[1][2][3] Remove contact lenses.[1][2][4][5] Seek immediate medical attention. |
Part 2: Hazard Assessment & Risk Profiling
As a Senior Application Scientist, I must emphasize that while specific LD50 data for this exact catalog number may be sparse, we utilize Structure-Activity Relationship (SAR) analysis to determine safety protocols.
-
The Nitro Group (
at C6): Nitro-substituted aromatics are established electrophiles. In biological systems, these can be reduced to hydroxylamines, which interact with DNA. Therefore, we handle this as a suspected mutagen until proven otherwise. -
The Carboxylic Acid (
at C3): This moiety confers acidity (pKa ~3-4). It poses a direct contact risk for chemical burns to mucous membranes and corneal tissue. -
The Quinoline Scaffold: Quinolines are planar, lipophilic molecules capable of intercalating into DNA.
Part 3: Detailed PPE Specifications
Ocular Protection (Critical)
-
Requirement: Tightly fitting chemical safety goggles (ANSI Z87.1-2020 D3 rating).
-
Why? Safety glasses with side shields do not protect against fine dust migration or splashes from acidic solutions. The H318 hazard classification (Causes Serious Eye Damage) implies that irreversible corneal opacity can occur upon contact.
-
Contraindication: Do not wear contact lenses even under goggles; they can trap chemicals against the cornea.
Dermal Protection (Gloves)
We employ a Double-Gloving Strategy to mitigate the risk of micro-tears and permeation, especially when the compound is dissolved in organic solvents like DMSO or DMF, which facilitate skin absorption.
-
Inner Glove: 4 mil Nitrile (Disposable).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Glove Change Frequency: Immediately upon splash; every 2 hours during continuous handling.
Table 1: Glove Compatibility Matrix (Solvent-Specific) Note: The compound itself is solid, but risk increases during solvation.
| Solvent Used | Recommended Outer Glove | Breakthrough Time | Logic |
| None (Dry Powder) | Standard Nitrile (4 mil) | >480 min | Solid state permeation is negligible. |
| DMSO | Butyl Rubber or heavy Nitrile | >240 min | DMSO accelerates skin absorption of nitro-compounds. |
| Methanol/Ethanol | Nitrile (Minimum 5 mil) | ~30 min | Alcohols degrade nitrile rapidly; change frequently. |
| DMF | Laminate (Silver Shield) | >480 min | Nitrile offers poor protection against DMF. |
Respiratory Protection
-
Primary Control: All weighing and transfer must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Spill/Maintenance): A half-face respirator with P100 (HEPA) cartridges. The "P" designation is vital as it is oil-proof, protecting against wet aerosols if the powder is solvated.
Part 4: Operational Protocols
Workflow 1: Safe Weighing & Transfer
-
Preparation: Place an analytical balance inside the fume hood. If the balance cannot be moved, use a "powder containment hood" or a balance enclosure.
-
Static Control: Nitro-quinolines can be static-prone. Use an anti-static gun or ionizer bar to prevent powder scattering.
-
Technique:
-
Tare the vial before opening.
-
Open the stock container only inside the hood.
-
Use a disposable antistatic spatula.
-
Recap immediately. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing from the hood.
-
Workflow 2: Solubilization (DMSO/DMF)
-
Hazard: Once dissolved, the compound's ability to penetrate the skin increases by orders of magnitude.
-
Protocol:
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Vortex only with the cap tightly sealed.
-
Inspect the solution for clarity. If heating is required to dissolve, use a heating block (dry heat), not a water bath, to prevent water introduction and hydrolysis.
-
Part 5: Visualization & Logic Flows
Figure 1: PPE Selection Logic
This decision tree guides the researcher through selecting the correct PPE based on the experimental state of the chemical.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents.
Figure 2: Spill Response Protocol
Immediate steps to take in the event of a powder spill outside of containment.
Caption: Step-by-step spill response emphasizing dust suppression (wet wiping) to prevent inhalation.
Part 6: Decontamination & Disposal
Decontamination of Surfaces
2-Hydroxy-6-nitroquinoline-3-carboxylic acid is an organic acid.[6][7]
-
Initial Wipe: Use a paper towel dampened with 0.1M NaOH (Sodium Hydroxide) . The base will convert the carboxylic acid to its water-soluble carboxylate salt (Sodium 2-hydroxy-6-nitroquinoline-3-carboxylate), facilitating removal.
-
Secondary Wipe: Follow with 70% Ethanol to remove any organic residues.
-
Final Wipe: Distilled water to remove caustic residue.
Waste Disposal[1][2][4][5][9]
-
Solid Waste: Dispose of vials, weigh boats, and contaminated gloves in a container labeled "Hazardous Waste: Toxic Solid - Nitroquinoline Derivative" .
-
Liquid Waste: Segregate into "Aqueous Basic" (if neutralized) or "Organic Solvent" (if in DMSO). Do not mix with oxidizers (e.g., Nitric Acid) as nitro compounds can react violently.
Part 7: References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 123609, 6-Nitroquinoline-3-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[3][4][8] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: 6-nitroquinoline. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. carlroth.com [carlroth.com]
- 6. 2-HYDROXY-6-NITRO-QUINOLINE-3-CARBOXYLIC ACID - CAS:85870-49-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
